4-Chloro-5-fluorobenzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMPRJISGCTCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927876 | |
| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132942-81-5, 139512-70-2 | |
| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Chloro-5-fluorobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the development of various pharmaceuticals, dyes, and other specialty chemicals. This document outlines a plausible and robust synthetic route, details expected characterization data, and provides standardized experimental protocols.
Introduction
This compound, with the molecular formula C₆H₆ClFN₂, is a substituted aromatic diamine. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of these halogens can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds. This guide focuses on a common and efficient method for its preparation: the reduction of a nitroaniline precursor.
Synthesis Pathway
The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-Chloro-5-fluoro-2-nitroaniline. This precursor is commercially available. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved through various established methods.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound from 4-Chloro-5-fluoro-2-nitroaniline. Researchers should adapt these procedures based on laboratory conditions and scale.
Synthesis of this compound via Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.
Materials:
-
4-Chloro-5-fluoro-2-nitroaniline
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve 4-Chloro-5-fluoro-2-nitroaniline in a suitable solvent (e.g., ethanol or methanol).
-
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound using Metal/Acid Reduction
This classical method is a robust alternative to catalytic hydrogenation.
Materials:
-
4-Chloro-5-fluoro-2-nitroaniline
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4-Chloro-5-fluoro-2-nitroaniline and a suitable solvent such as ethanol.
-
Add an excess of the reducing metal (e.g., iron powder, 3-5 equivalents).
-
Slowly add a concentrated acid (e.g., HCl or acetic acid) to the stirred suspension. The reaction is often exothermic and may require cooling.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Caption: General workflow for the synthesis and purification.
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClFN₂ | N/A |
| Molecular Weight | 160.58 g/mol | N/A |
| Appearance | Colorless to slightly yellow crystalline solid | [1] |
| Melting Point | Approximately 110-160 °C | [1] |
| Solubility | Low solubility in water; soluble in common organic solvents | [1] |
Predicted Spectroscopic Data
The following data are predictions based on the known spectral characteristics of analogous compounds. Actual experimental values may vary.
Table 4.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.5-4.5 | br s | 4H | -NH₂ |
Table 4.2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 (d) | C-F |
| ~135-140 | C-NH₂ |
| ~130-135 | C-NH₂ |
| ~115-120 (d) | C-Cl |
| ~110-115 (d) | C-H |
| ~105-110 | C-H |
Table 4.2.3: Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3250 | N-H stretching (asymmetric and symmetric) |
| 1620-1580 | N-H bending |
| 1500-1400 | C=C aromatic stretching |
| 1250-1150 | C-N stretching |
| 1100-1000 | C-F stretching |
| 850-750 | C-Cl stretching |
Table 4.2.4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
| 160/162 | [M]⁺ (corresponding to ³⁵Cl and ³⁷Cl isotopes) |
| 145/147 | [M-NH]⁺ |
| 125 | [M-Cl]⁺ |
| 118/120 | [M-NH₂-F]⁺ |
Safety Information
-
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, or skin contact.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocols, based on the reduction of 4-Chloro-5-fluoro-2-nitroaniline, offer reliable and scalable methods for its preparation. The provided characterization data, while predictive, serves as a useful reference for researchers engaged in the synthesis and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document collates available data on its molecular characteristics, thermal properties, and solubility. Furthermore, it outlines detailed experimental protocols for the determination of its key physicochemical parameters and presents a plausible synthetic route. Safety information and the compound's role in the broader context of drug development are also discussed.
Introduction
This compound, with the IUPAC name this compound, is a disubstituted aromatic diamine.[2][3] Its structure, featuring both chloro and fluoro groups on the benzene ring, along with two adjacent amine functionalities, makes it a versatile building block in organic synthesis.[2] The presence of fluorine, in particular, is of high interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed repository of information on this compound to support research and development activities.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that there are discrepancies in the reported melting points across different suppliers, which may be attributed to varying purity levels or measurement conditions.
General and Thermal Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-Chloro-5-fluoro-o-phenylenediamine, 5-Chloro-4-fluoro-o-phenylenediamine | [1][2] |
| CAS Number | 139512-70-2 (most common), 132942-81-5, 54095-97-1 | [1][2][3][4] |
| Molecular Formula | C₆H₆ClFN₂ | [1][3] |
| Molecular Weight | 160.58 g/mol | [1] |
| Appearance | Grey to light brown or colorless to slightly yellow crystalline solid/powder | [1] |
| Melting Point | 92-119 °C (range from various sources) | [1][2][3][4] |
| Boiling Point | 316.2 °C at 760 mmHg (estimated) | [1] |
| Flash Point | 145 °C | [1] |
Solubility and Stability
| Property | Description | Source(s) |
| Solubility | Low solubility in water; soluble in common organic solvents. | [1] |
| Stability | Relatively stable at room temperature. Should be stored in a sealed container away from strong oxidants and strong acids. | [1] |
Acid-Base and Partitioning Properties
Synthesis Pathway
A plausible synthetic route for this compound starts from 1-chloro-2-fluoro-4-nitrobenzene, which undergoes reduction of the nitro group to form the diamine.
Caption: Plausible synthetic route for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via the reduction of 1-chloro-2-fluoro-4-nitrobenzene.
Materials:
-
1-chloro-2-fluoro-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chloro-2-fluoro-4-nitrobenzene in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Caption: General workflow for physicochemical property determination.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs grinding)
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Tamp the open end of a capillary tube into the sample powder to collect a small amount.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, start with a new sample and heat rapidly to about 15-20 °C below the estimated melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of a compound in various solvents.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Analytical balance
-
Graduated cylinders or pipettes
-
Solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Add approximately 10-20 mg of the compound to a test tube.
-
Add 1 mL of the chosen solvent and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is classified as soluble. If not, it is sparingly soluble or insoluble.
-
Repeat for each solvent of interest.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) if titrating a base, or a strong base (e.g., 0.1 M NaOH) if titrating an acid.
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.
logP Determination (HPLC Method)
Objective: To determine the octanol-water partition coefficient (logP) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Apparatus:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol/water or acetonitrile/water)
-
A set of standard compounds with known logP values.
Procedure:
-
Prepare a series of mobile phase compositions with varying organic solvent content.
-
Inject the test compound and the standard compounds onto the HPLC column for each mobile phase composition and record the retention times (t_R).
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.
-
For each compound, plot log(k) versus the percentage of organic solvent in the mobile phase.
-
Extrapolate the linear regression line to 100% aqueous mobile phase to determine the log(k_w) value for each compound.
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.
-
Determine the logP of the test compound by interpolating its log(k_w) value on the calibration curve.
Role in Drug Development
This compound is a valuable precursor for synthesizing biologically active molecules. The incorporation of fluorine can enhance the metabolic stability of a drug by strengthening the C-F bond compared to a C-H bond, and it can also modulate the pKa and lipophilicity, thereby improving cell membrane permeability and binding affinity to target proteins.
Caption: Role of intermediates like this compound in drug discovery.
Safety Information
Handling of this compound requires adherence to standard laboratory safety procedures. Below is a summary of its hazard information.
| Hazard Type | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Health Hazards | GHS06, GHS07 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
This safety information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling the compound.
Conclusion
This compound is a chemical intermediate with significant potential in various fields, especially in the development of new pharmaceuticals. This guide has provided a consolidated source of its known physicochemical properties, along with standardized protocols for their experimental determination. While there are gaps in the publicly available data, particularly for pKa and logP, the methodologies outlined here provide a clear path for their measurement. The information compiled serves as a valuable resource for researchers and scientists working with this compound.
References
Technical Guide: 4-Chloro-5-fluorobenzene-1,2-diamine (CAS 139512-70-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical compound 4-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 139512-70-2), detailing its physicochemical properties, safety information, key research applications, detailed experimental protocols, and a list of commercial suppliers.
Compound Identification and Properties
This compound is a halogenated aromatic amine that serves as a valuable intermediate and building block in various chemical syntheses. Its structural and chemical identifiers are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | 4-Chloro-5-fluorophenylene-1,2-diamine, 1-Chloro-4,5-diamino-2-fluorobenzene | [1][4][5] |
| CAS Number | 139512-70-2 | [4][6][7] |
| Molecular Formula | C₆H₆ClFN₂ | [6][8][9] |
| Molecular Weight | 160.58 g/mol | [4][6][7] |
| Appearance | Grey to light brown solid powder | [1][8][10] |
| Melting Point | 110-114 °C | [1][6][7][11] |
| Boiling Point | 316.2 °C at 760 mmHg | [8][11] |
| Density | ~1.3 - 1.5 g/cm³ (estimate) | [8][9] |
| Solubility | Low solubility in water; soluble in common organic solvents | [8] |
| InChI Key | BSMPRJISGCTCDC-UHFFFAOYSA-N | [1][3][4] |
| SMILES | NC1=CC(F)=C(Cl)C=C1N | [6][9][12] |
| MDL Number | MFCD00042485 |[4][5][6] |
Safety and Handling
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Safety Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictograms | GHS06 (Toxic), GHS07 (Harmful/Irritant) | [1][4] |
| Signal Word | Danger | [1][4] |
| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4][7] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |[1][4][7] |
Applications in Research and Development
This compound is utilized in several areas of chemical and pharmaceutical research.
-
Synthetic Chemistry Intermediate : It is a key precursor for synthesizing more complex molecules, including dyes, pesticides, and materials for organic light-emitting diodes (OLEDs).[8]
-
Catalyst Ligand Synthesis : The compound is used as a diamine reactant in the synthesis of macrocyclic tetraamido ligands. These ligands can be complexed with transition metals to form potent oxidation catalysts.[13]
-
Antiparasitic Drug Discovery : It has been identified in a fragment-based screen as having trypanocidal activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.
Biological Activity: Trypanocidal Effects
A key finding for this compound is its biological activity against Trypanosoma brucei. A study identified this compound as an interactor with the essential parasite enzyme myo-Inositol-3-Phosphate Synthase (TbINO1). This enzyme catalyzes the first committed step in the de novo synthesis of myo-inositol, a critical component for glycosylphosphatidylinositol (GPI) anchors that attach the parasite's variant surface glycoproteins to its membrane. Inhibition of this pathway is lethal to the parasite.
The compound exhibited an ED₅₀ of 20.1 ± 1.2 µM against bloodstream-form T. brucei. To assess its selectivity, cytotoxicity was measured against human leukemia (HL-60) cells, yielding an ED₅₀ of 431 ± 53 µM. This results in a favorable selectivity index of 21.4, suggesting a therapeutic window.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving CAS 139512-70-2.
Synthesis of Macrocyclic Tetraamido Ligands (Representative Protocol)
This protocol outlines a general procedure for using this compound as a reactant to form a macrocyclic ligand, a key step in the development of certain oxidation catalysts.[13]
Objective: To synthesize a macrocyclic tetraamido compound via condensation reaction.
Materials:
-
This compound (CAS 139512-70-2)
-
An activated diacid derivative (e.g., diethyl malonyl dichloride)
-
A suitable protected diamide diamine intermediate
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and addition funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the protected diamide diamine intermediate and a stoichiometric amount of base in the chosen aprotic solvent.
-
Reactant Addition: In a separate flask, dissolve the activated diacid derivative and this compound in the same solvent.
-
Cyclization: Add the solution from step 2 to the flask from step 1 dropwise over several hours at room temperature using an addition funnel. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: If protecting groups were used, perform the appropriate deprotection step.
-
Purification: Purify the crude macrocyclic tetraamido compound using column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Trypanocidal Activity Screening (AlamarBlue® Assay)
This protocol is used to determine the 50% effective dose (ED₅₀) of a compound against T. brucei.
Objective: To quantify the dose-dependent viability of T. brucei in the presence of the test compound.
Materials:
-
Bloodstream form Trypanosoma brucei brucei (e.g., strain 427)
-
HMI-9 culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to make a stock solution, e.g., 10 mM)
-
AlamarBlue® (Resazurin) reagent (e.g., 0.49 mM in PBS)
-
Sterile 96-well microplates (black, clear bottom for fluorescence)
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader (Excitation: ~544 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Harvest actively growing T. brucei and adjust the cell density in fresh HMI-9 medium. Seed the 96-well plate with 2 x 10⁴ cells per well in a volume of 180 µL.
-
Compound Dilution: Prepare a serial dilution of the test compound in HMI-9 medium. Typically, start from a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions across the plate. Include wells with medium only (negative control) and cells with DMSO vehicle only (positive control).
-
Incubation: Add 20 µL of the diluted compound solutions to the corresponding wells. Incubate the plate for 48 hours in a humidified incubator.
-
Viability Assessment: Add 20 µL of AlamarBlue® reagent to each well.
-
Final Incubation: Incubate the plate for an additional 4-24 hours. The metabolically active (viable) cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (medium only wells). Normalize the data to the positive control (vehicle only, 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the ED₅₀ value.
Mammalian Cell Cytotoxicity Assay
This protocol is used to determine the selectivity of the compound by measuring its toxicity to a mammalian cell line.
Objective: To quantify the dose-dependent viability of a human cell line (e.g., HL-60) in the presence of the test compound.
Materials:
-
Human promyelocytic leukemia cells (HL-60)
-
RPMI-1640 medium supplemented with 10% FBS
-
Protocol is otherwise identical to the Trypanocidal Activity Screening (5.2), with the following modifications:
-
Cell Seeding: Seed plates with 5 x 10⁴ HL-60 cells per well.
-
Incubation: The initial incubation period with the compound is typically 72 hours.
-
Data Analysis: The ED₅₀ for the mammalian cell line is calculated similarly. The Selectivity Index (SI) is then determined by the ratio: SI = ED₅₀ (Mammalian Cells) / ED₅₀ (T. brucei).
Commercial Suppliers
This compound is available from various chemical suppliers for research and development purposes. Purity levels and quantities may vary.
Table 3: Selected Commercial Suppliers
| Supplier | Country of Origin/Region | Notes |
|---|---|---|
| Sigma-Aldrich (Merck) | Global | Available through their Apollo Scientific portfolio.[1][4] |
| Thermo Fisher Scientific | Global | Offers the compound under its Acros Organics or Alfa Aesar brands.[12] |
| Apollo Scientific | UK | A primary manufacturer and distributor.[5] |
| Biosynth | Global | Provides the compound for pharmaceutical testing.[6] |
| ChemScene | USA | Supplier of laboratory chemicals.[11] |
| Matrix Scientific | USA | Offers various pack sizes. |
| BLD Pharm | China | Offers various purities and specifications. |
| Capot Chemical | China | Provides custom synthesis and various chemical products. |
| Alfa Chemistry | USA | ISO 9001:2015 certified supplier.[9] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should perform their own due diligence before purchasing.
References
- 1. Alamar blue assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 8. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 12. The inositol pyrophosphate biosynthetic pathway of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoinositide signaling and regulation in Trypanosoma brucei: Specialized functions in a protozoan pathogen | PLOS Pathogens [journals.plos.org]
A Technical Guide to the Spectral Analysis of 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
4-Chloro-5-fluorobenzene-1,2-diamine is a substituted aromatic diamine with the molecular formula C₆H₆ClFN₂. Its structure consists of a benzene ring with two adjacent amino groups, a chlorine atom, and a fluorine atom. This substitution pattern leads to a specific set of expected spectral features.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.8 | s | 1H | Ar-H |
| ~6.5 | s | 1H | Ar-H |
| ~4.5 - 5.0 | br s | 4H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-155 (d) | C-F |
| ~135-145 | C-NH₂ |
| ~130-140 | C-NH₂ |
| ~115-125 (d) | C-Cl |
| ~110-120 | C-H |
| ~100-110 | C-H |
Note: 'd' denotes a doublet due to coupling with fluorine.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |
| 1620 - 1580 | Medium | C=C stretch (aromatic) |
| 1520 - 1480 | Medium | N-H bend (amine) |
| 1250 - 1150 | Strong | C-F stretch |
| 800 - 700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 160/162 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 141/143 | Medium | [M-NH]⁺ / [M+2-NH]⁺ |
| 125 | Medium | [M-Cl]⁺ |
| 111 | Medium | [M-NH-F]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectral data for a solid organic compound like this compound.
Workflow for Spectroscopic Analysis:
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals. Understanding these properties is critical for its effective storage, handling, and application in further chemical synthesis.
Physicochemical Properties
This compound is a colorless to slightly yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 139512-70-2 | [1] |
| Molecular Formula | C₆H₆ClFN₂ | [2] |
| Molecular Weight | 160.58 g/mol | - |
| Melting Point | ~150-160 °C | [1] |
| Appearance | Colorless or slightly yellow crystalline solid | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction media.
Qualitative Solubility
The compound exhibits low solubility in water but is soluble in common organic solvents.[1] The presence of two amine groups contributes to its polarity and ability to form hydrogen bonds, which influences its solubility in polar solvents.[3]
Expected Solubility in Common Solvents
| Solvent | Expected Solubility | Rationale / Data on Similar Compounds |
| Water | Low | Stated in the literature for the target compound.[1] |
| Methanol | Soluble | 4-chloro-5-methylbenzene-1,2-diamine is soluble in methanol.[4] |
| Ethanol | Very Soluble | 4-chlorobenzene-1,2-diamine is very soluble in ethanol.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for aromatic compounds. |
| Acetone | Soluble | A common polar aprotic solvent for aromatic compounds. |
| Dichloromethane | Soluble | 4-chloro-5-methylbenzene-1,2-diamine is soluble in dichloroform.[4] |
| Ethyl Acetate | Soluble | 4-chloro-5-methylbenzene-1,2-diamine is soluble in ethyl acetate.[4] |
| Benzene | Soluble | 4-chlorobenzene-1,2-diamine is soluble in benzene.[5] |
| Ether | Very Soluble | 4-chlorobenzene-1,2-diamine is very soluble in ether.[5] |
Stability Profile
This compound is relatively stable at room temperature when stored in a sealed container in a dry environment.[1] However, it is susceptible to degradation under certain conditions.
General Stability
The compound should be stored away from strong oxidants and strong acids.[1]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[6] The following table outlines the expected stability of this compound under various stress conditions, based on general principles of aromatic amine chemistry and data on related compounds.
| Stress Condition | Expected Stability | Potential Degradation Products | Rationale / Data on Similar Compounds |
| Hydrolytic (Acidic) | Unstable | Salt formation, potential for further degradation. | Aromatic amines are basic and react with acids.[7] |
| Hydrolytic (Basic) | Relatively Stable | - | Generally more stable in basic conditions than acidic. |
| Oxidative (e.g., H₂O₂) | Unstable | Oxidized products, potentially colored polymeric materials. | Aromatic amines are susceptible to oxidation.[7] |
| Photolytic (UV/Vis Light) | Unstable | Dimerized and oxidized products (e.g., phenazines). | A related compound, 4-chloro-1,2-phenylenediamine, degrades in sunlight with a half-life of 39 minutes in water.[8] |
| Thermal | Relatively Stable | - | Stable at room temperature, degradation may occur at elevated temperatures.[1][7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible assessment of solubility and stability.
Solubility Determination Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound in various solvents.
Forced Degradation Study Workflow
The diagram below outlines a typical workflow for conducting forced degradation studies on this compound.
References
- 1. chembk.com [chembk.com]
- 2. A13953.03 [thermofisher.cn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-CHLORO-5-METHYLBENZENE-1,2-DIAMINE CAS#: 63155-04-4 [m.chemicalbook.com]
- 5. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. researchgate.net [researchgate.net]
"potential applications of halogenated o-phenylenediamines in organic synthesis"
For Researchers, Scientists, and Drug Development Professionals
Halogenated o-phenylenediamines have emerged as pivotal building blocks in modern organic synthesis, offering a gateway to a diverse array of heterocyclic compounds and functionalized aromatic systems. Their unique structural motif, featuring adjacent amino groups and one or more halogen substituents on the aromatic ring, provides a versatile platform for constructing complex molecular architectures. This technical guide explores the potential applications of halogenated o-phenylenediamines in the synthesis of benzimidazoles, quinoxalines, and phenazines, as well as their utility in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are provided to facilitate their application in research and development.
Synthesis of Halogenated Benzimidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological and biological activities. The presence of a halogen on the o-phenylenediamine core is well-tolerated in these reactions and provides a handle for further functionalization.
A common approach involves the reaction of a halogenated o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or a catalyst.
Experimental Protocol: Synthesis of 2-Aryl-5-halobenzimidazoles
This protocol describes a general procedure for the synthesis of 2-aryl-5-halobenzimidazoles from the corresponding halogenated o-phenylenediamine and an aromatic aldehyde.
Materials:
-
4-Halo-o-phenylenediamine (e.g., 4-chloro-o-phenylenediamine, 4-bromo-o-phenylenediamine) (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Cobalt(II) acetylacetonate (0.05 mmol)
-
Methanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the 4-halo-o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in methanol (10 mL).
-
Add cobalt(II) acetylacetonate (0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-5-halobenzimidazole.
Quantitative Data: Synthesis of Halogenated Benzimidazoles
| Entry | Halogenated o-Phenylenediamine | Aldehyde | Product | Reaction Time (h) | Yield (%) | m.p. (°C) |
| 1 | 4-Chloro-o-phenylenediamine | Benzaldehyde | 5-Chloro-2-phenyl-1H-benzo[d]imidazole | 3 | 92 | 228-230 |
| 2 | 4-Bromo-o-phenylenediamine | 4-Methoxybenzaldehyde | 5-Bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 4 | 88 | 210-212 |
| 3 | 4-Iodo-o-phenylenediamine | 4-Nitrobenzaldehyde | 5-Iodo-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 3.5 | 90 | >300 |
Table 1: Synthesis of various halogenated benzimidazoles with corresponding reaction times, yields, and melting points.
Reaction Pathway: Benzimidazole Synthesis
Technical Guide: Safety and Handling Precautions for 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for 4-Chloro-5-fluorobenzene-1,2-diamine based on available data for this compound and structurally related aromatic amines. It is intended as a guide and should not replace a thorough risk assessment and consultation of the official Safety Data Sheet (SDS) provided by the supplier.
Introduction
This compound is a halogenated aromatic diamine utilized as a chemical intermediate in various research and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to its chemical structure as an aromatic amine, this compound is expected to possess toxicological properties that necessitate stringent safety and handling precautions to minimize exposure and ensure a safe working environment. Aromatic amines as a class of compounds are known for their potential to cause skin irritation, eye damage, and respiratory irritation, with some also being suspected carcinogens.
Hazard Identification and Classification
Table 1: GHS Hazard Pictograms
| Pictogram | Description |
|
| Acute Toxicity (fatal, toxic, or harmful) |
|
| Skin Corrosion/Eye Damage |
|
| Skin/Eye Irritation, Skin Sensitization, Acute Toxicity (harmful), Respiratory Tract Irritation |
|
| Carcinogenicity, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity |
|
| Hazardous to the Aquatic Environment |
Table 2: Hazard Statements (H-Statements)
| Code | Statement |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H318 | Causes serious eye damage. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| H351 | Suspected of causing cancer. |
| H411 | Toxic to aquatic life with long lasting effects. |
Table 3: Precautionary Statements (P-Statements)
| Code | Statement |
| P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P261 | Avoid breathing dust/fumes. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P308+P313 | IF exposed or concerned: Get medical advice/attention. |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P391 | Collect spillage. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key stages for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Methodologies for Key Stages:
-
Risk Assessment: Before handling, a comprehensive risk assessment must be conducted. This involves reviewing the SDS, identifying potential hazards, and establishing control measures to minimize risk.
-
Engineering Controls: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. A well-ventilated area is crucial for all related activities.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
-
Decontamination: Work surfaces and equipment should be decontaminated after use. A suitable decontamination solution for aromatic amines can be used, followed by a thorough rinse.
-
Waste Disposal: All waste contaminated with this compound must be collected in a designated, labeled, and sealed container for hazardous waste. Dispose of in accordance with local, state, and federal regulations.
Logical Relationships of Safety Precautions
The interplay between hazard identification, control measures, and emergency response is crucial for ensuring a safe working environment.
Caption: Logical relationship of key safety precautions.
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact emergency services.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.
By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
An In-depth Technical Guide to 4-Chloro-5-fluorobenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that are highly valuable in the design of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug development.
Discovery and History
In the context of medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds became a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, this compound was likely first synthesized as a bespoke intermediate for the construction of specific target molecules in pharmaceutical or agrochemical research, rather than as a compound of intrinsic interest itself. Its history is therefore one of enabling chemistry, providing a platform for the creation of more complex, biologically active molecules.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a colorless or slightly yellow crystalline powder.[1] It exhibits low solubility in water but is soluble in common organic solvents.[1] The compound is relatively stable under normal conditions but should be protected from strong oxidizing agents and acids.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClFN₂ | [1] |
| Molecular Weight | 160.58 g/mol | |
| Appearance | Colorless to slightly yellow crystalline solid | [1] |
| Melting Point | ~150-160 °C | [1] |
| Solubility | Low in water, soluble in common organic solvents | [1] |
| CAS Number | 139512-70-2, 54095-97-1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-2-fluoroaniline. The first step involves the nitration of the aniline to introduce a nitro group, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 4-Chloro-5-fluoro-2-nitroaniline
This procedure is adapted from a known method for the nitration of a similar aniline derivative.[2]
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chloro-2-fluoroaniline in concentrated sulfuric acid.
-
Cool the mixture to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at the low temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-5-fluoro-2-nitroaniline.
Step 2: Synthesis of this compound
The reduction of the nitro group in 4-chloro-5-fluoro-2-nitroaniline to an amine is a standard transformation. A common and effective method is catalytic hydrogenation.
Experimental Protocol:
-
Charge a hydrogenation vessel with 4-chloro-5-fluoro-2-nitroaniline and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
-
Stir the mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction by techniques such as TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a precursor for the synthesis of heterocyclic scaffolds, most notably benzimidazoles and quinoxalines. These bicyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Synthesis of Benzimidazoles
Benzimidazoles are a core structural motif in numerous approved drugs with diverse therapeutic activities, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. By using this compound, medicinal chemists can introduce both a chlorine and a fluorine atom at specific positions of the benzimidazole core, which can significantly influence the compound's binding affinity, selectivity, and metabolic stability.
Synthesis of Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The use of this compound allows for the preparation of quinoxalines with a specific halogenation pattern, which can be exploited to fine-tune their pharmacological profile.
Other Applications
Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of:
-
Agrochemicals: As a building block for pesticides and herbicides.[1]
-
Dyes and Pigments: Used in the creation of specialized colorants.[1]
-
Organic Light-Emitting Diodes (OLEDs): Serves as a precursor for materials used in electronic displays.[1]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[1] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a key synthetic intermediate whose value is defined by its utility in constructing more complex and functional molecules. While its specific historical origins are not prominently documented, its importance in modern organic synthesis, particularly in the field of drug discovery, is undeniable. The ability to introduce a specific chloro-fluoro substitution pattern onto benzimidazole, quinoxaline, and other heterocyclic systems provides medicinal chemists with a powerful tool for the rational design of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the role of such specialized building blocks will remain critical.
References
Theoretical and Computational Elucidation of 4-Chloro-5-fluorobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-fluorobenzene-1,2-diamine is a halogenated aromatic diamine with potential applications as a building block in the synthesis of pharmaceuticals, dyes, and organic electronic materials.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide outlines a comprehensive theoretical and computational approach to characterizing this compound, providing a framework for in-silico analysis. The methodologies detailed herein are grounded in established quantum chemical methods, particularly Density Functional Theory (DFT), which has proven effective for studying halogenated aromatic systems.[2][3][4]
Introduction
Computational chemistry serves as a powerful tool in modern chemical research, offering insights into molecular properties that can be difficult or costly to obtain through experimental means alone. For substituted benzene derivatives like this compound, computational studies can predict optimized geometries, vibrational spectra, electronic structure, and potential energy surfaces. This data is invaluable for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which are critical for applications in drug design and materials science.[3][5] This guide provides a roadmap for conducting such a study, from initial geometry optimization to advanced analysis of non-covalent interactions.
Computational Methodology
The recommended computational approach relies on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results, especially for systems containing halogens.
Software
A variety of quantum chemistry software packages can perform the calculations outlined in this guide, including but not limited to Gaussian, ORCA, and GAMESS.
Geometry Optimization and Vibrational Frequencies
The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a hybrid DFT functional, such as B3LYP or PBE1PBE, combined with a Pople-style basis set like 6-311G(d,p).[2] To account for the influence of dispersion forces, which can be significant in halogenated compounds, functionals incorporating dispersion corrections, such as ωB97X-D or B2PLYP-D, are highly recommended.[4] Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequency calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
Electronic Properties
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.
-
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, predicting the electronic transitions of the molecule.[2]
Data Presentation
The quantitative data obtained from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.40 | C1-C2-N2 | 120.5 |
| C4-Cl | 1.74 | C4-C5-F | 119.8 |
| C5-F | 1.35 | H-N1-C1 | 115.0 |
| C1-N1 | 1.41 | ||
| C2-N2 | 1.41 |
Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation.
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Assignment |
| 1 | 3450 | N-H symmetric stretch |
| 2 | 3350 | N-H asymmetric stretch |
| 3 | 1620 | Aromatic C=C stretch |
| 4 | 1300 | C-N stretch |
| 5 | 1100 | C-F stretch |
| 6 | 750 | C-Cl stretch |
Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.60 |
| Ionization Potential | 5.80 |
| Electron Affinity | 1.20 |
Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation.
Experimental Protocols (Computational Workflow)
The following outlines a detailed protocol for the computational study of this compound.
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM7 or a small basis set) to obtain a reasonable starting geometry.[6]
-
DFT Geometry Optimization: Perform a full geometry optimization using a selected DFT functional (e.g., B3LYP, PBE1PBE, or a dispersion-corrected functional) and a suitable basis set (e.g., 6-311G(d,p)).
-
Frequency Calculation: At the same level of theory as the final optimization, perform a frequency calculation to verify the nature of the stationary point and to obtain the theoretical vibrational spectrum.
-
Single-Point Energy Calculation: Using the optimized geometry, perform single-point energy calculations to determine the electronic properties, such as HOMO and LUMO energies.
-
Property Calculations: Based on the single-point energy calculation, compute the MEP, perform NBO analysis, and, if required, run a TD-DFT calculation for the UV-Vis spectrum.
-
Data Analysis: Extract and analyze the output data, populating the tables as shown above. Visualize the molecular orbitals and MEP surfaces.
Visualization
Visual representations are essential for understanding complex chemical concepts. The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Logical relationships of potential non-covalent interactions in this compound.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. This knowledge is crucial for predicting its behavior in various chemical environments and for guiding the design of new molecules with desired properties for applications in drug development and materials science. The systematic approach presented here ensures a comprehensive understanding of the molecule's fundamental characteristics, paving the way for its rational application in various scientific fields.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzimidazoles from 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry. The synthesis of novel benzimidazole derivatives is a key focus in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 2-substituted 6-chloro-5-fluorobenzimidazoles starting from 4-Chloro-5-fluorobenzene-1,2-diamine. The introduction of chloro and fluoro substituents on the benzene ring can significantly modulate the physicochemical and pharmacological properties of the resulting benzimidazole derivatives.
General Synthesis Pathway
The most common and direct method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine derivative with an aldehyde, followed by oxidative cyclization. The general reaction scheme is depicted below.
Application Notes and Protocols: Condensation Reaction of 4-Chloro-5-fluorobenzene-1,2-diamine with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of novel 5-chloro-6-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles via the condensation reaction of 4-chloro-5-fluorobenzene-1,2-diamine with various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as antimicrobial and anticancer agents.[1][2][3] This guide includes a general reaction scheme, a detailed experimental protocol, a summary of characterization data, and potential applications, supported by visualizations to aid in understanding the experimental workflow and reaction pathways.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structural isosteres of naturally occurring nucleotides, allowing them to interact with various biopolymers in living systems.[3] This characteristic has led to the development of numerous benzimidazole-containing drugs with a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[3] The incorporation of halogen atoms, such as chlorine and fluorine, into the benzimidazole scaffold can significantly enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological profiles.
The condensation of o-phenylenediamines with aldehydes is a common and effective method for the synthesis of 2-substituted benzimidazoles.[4][5] This application note focuses on the specific reaction between this compound and a variety of aromatic aldehydes to produce a library of novel 5-chloro-6-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles.
General Reaction Scheme
The synthesis of 5-chloro-6-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles is achieved through a one-pot condensation reaction. The reaction involves the cyclization of this compound with an aromatic aldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, in a suitable solvent like ethanol or a solvent-free system under microwave irradiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-5-fluorobenzene-1,2-diamine in Agrochemical Synthesis: A Focus on Benzimidazole Fungicides
Introduction
4-Chloro-5-fluorobenzene-1,2-diamine is a valuable aromatic diamine intermediate in the synthesis of various agrochemicals, particularly fungicides. Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for the introduction of these halogens into the final active ingredient, which can significantly influence the compound's biological activity, metabolic stability, and spectrum of efficacy. This application note provides a detailed overview of the use of this compound in the synthesis of benzimidazole-based fungicides, a critical class of agrochemicals for controlling a broad range of fungal plant pathogens.
Key Application: Synthesis of 5-Chloro-6-fluorobenzimidazole Derivatives
The primary application of this compound in agrochemical synthesis is as a precursor for 5-chloro-6-fluorobenzimidazole derivatives. The benzimidazole scaffold is a well-established pharmacophore in numerous fungicides, known to act by inhibiting the polymerization of β-tubulin in fungal cells, thereby disrupting cell division and growth. The presence of the chloro and fluoro substituents on the benzene ring of the benzimidazole can enhance the fungicidal potency and spectrum.
General Synthetic Pathway
The synthesis of 5-chloro-6-fluorobenzimidazole derivatives from this compound typically involves a cyclocondensation reaction with a suitable one-carbon synthon. A common and efficient method is the Phillips-Ladenburg reaction, which utilizes a carboxylic acid or its derivative.
Caption: General synthetic scheme for agrochemicals from the specified diamine.
Experimental Protocols
While a specific, named commercial agrochemical directly synthesized from this compound with a publicly available detailed protocol is not readily found in the literature, a representative protocol for the synthesis of a key intermediate, 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole, is provided below. This intermediate can be further functionalized to produce a range of potential fungicidal compounds.
Protocol 1: Synthesis of 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole
This protocol describes the synthesis of a key benzimidazole intermediate from this compound and acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol) and glacial acetic acid (0.12 mol).
-
Reaction: Heat the mixture to reflux with constant stirring for 4 hours.
-
Hydrolysis and Neutralization: After reflux, cool the reaction mixture to room temperature. Slowly add 4M hydrochloric acid (50 mL) and heat the mixture at 100°C for 15 minutes to hydrolyze any acetylated diamine by-product.
-
Precipitation: Cool the solution in an ice bath and neutralize by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7. The crude product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any inorganic impurities.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated charcoal and heat the solution to boiling for 10 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.
Expected Yield and Purity:
The expected yield and purity for this type of reaction are typically in the range of 70-85% with a purity of >98% after recrystallization.
Data Presentation
The following table summarizes the expected physicochemical properties of the synthesized intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole | C₈H₆ClFN₂ | 184.60 | 210-215 | Off-white to light brown solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the benzimidazole intermediate.
Caption: Workflow for the synthesis and purification of the benzimidazole intermediate.
This compound serves as a key building block for the synthesis of 5-chloro-6-fluorobenzimidazole derivatives, which are precursors to potentially potent fungicides. The synthetic protocol outlined provides a reliable method for the preparation of a key intermediate. Further derivatization of this intermediate at the N-1 and C-2 positions can lead to the discovery of novel agrochemicals with improved fungicidal activity and a broader spectrum of control against economically important plant pathogens. The structure-activity relationship studies of such derivatives are crucial for the development of the next generation of benzimidazole fungicides.
Application Notes and Protocols: The Role of 4-Chloro-5-fluorobenzene-1,2-diamine in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluorobenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable intermediate in the synthesis of various organic molecules.[1] Its unique structure, featuring both chloro and fluoro substituents on the benzene ring, along with two adjacent amino groups, makes it a versatile building block for the creation of complex chemical structures, including dyes and pigments. The presence of halogen atoms can enhance the stability and performance of the final colorants. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in the manufacturing of dyes and pigments, targeting researchers and professionals in chemical synthesis and materials science.
Application in Azo Dye Synthesis
Aromatic diamines are key components in the synthesis of azo dyes, a large and important class of colorants. The two amino groups of this compound can be diazotized to form a highly reactive bis-diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) such as phenols, naphthols, and aromatic amines to produce a wide range of azo dyes with different colors and properties. The specific shade and fastness properties of the resulting dye are determined by the chemical structure of both the diamine and the coupling component.
General Reaction Scheme:
The synthesis of an azo dye from this compound typically involves a two-step process:
-
Diazotization: The diamine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to convert the amino groups into diazonium salt groups (-N₂⁺).
-
Azo Coupling: The resulting bis-diazonium salt solution is then added to a solution of a coupling component to form the azo dye.
Hypothetical Performance Data of a Synthesized Azo Dye
| Parameter | Value | Method |
| Color | Deep Red | Visual Inspection |
| Maximum Absorption (λmax) | 520 nm | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | 35,000 L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy |
| Light Fastness (Blue Wool Scale) | 6-7 | ISO 105-B02 |
| Wash Fastness (Gray Scale) | 4-5 | ISO 105-C06 |
| Yield | 85% | Gravimetric Analysis |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of an azo dye using this compound. Note: These are generalized procedures and may require optimization for specific coupling components and desired dye characteristics.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 1.62 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Add 5 mL of concentrated hydrochloric acid to the suspension.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 1.38 g (0.02 mol) of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold diamine suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting solution in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the bis-diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Bis-diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 100 mL of a 1 M sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold bis-diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.
-
Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure complete coupling.
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the dye with cold distilled water until the filtrate is neutral.
-
Dry the dye in a vacuum oven at 60 °C.
Application in Heterocyclic Pigment Synthesis
Ortho-diamines like this compound are also crucial precursors for the synthesis of various heterocyclic compounds, some of which are used as high-performance pigments. For instance, condensation reactions with α-dicarbonyl compounds can lead to the formation of quinoxalines, which can be further modified to produce pigments.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: General synthesis pathway for an azo dye.
Caption: Experimental workflow for azo dye synthesis.
Safety Precautions
This compound and its diazonium salts are potentially hazardous. Diazonium salts, in particular, can be explosive when dry. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken to keep the temperature of the diazotization reaction strictly controlled.
Conclusion
This compound is a promising precursor for the synthesis of novel azo dyes and potentially other classes of pigments. The protocols and data presented here, while based on general chemical principles due to a lack of specific literature, provide a solid foundation for researchers to explore the potential of this compound in developing new colorants with desirable properties. Further research is warranted to synthesize and characterize specific dyes and pigments derived from this intermediate to fully assess their performance and potential applications.
References
Application Notes and Protocols: Experimental Protocols for the Cyclization of 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials. Their diverse biological activities, including anti-ulcer, antihypertensive, antiviral, antifungal, and anticancer properties, make them a subject of intense research in drug discovery. The synthesis of the benzimidazole scaffold is commonly achieved through the cyclization of an o-phenylenediamine with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde.
This document provides detailed experimental protocols for the cyclization of 4-Chloro-5-fluorobenzene-1,2-diamine to produce 5-chloro-6-fluorobenzimidazole derivatives. This starting material is a useful precursor for synthesizing specifically substituted benzimidazoles for screening in drug development programs. Two primary methods are detailed: the reaction with carboxylic acids (Protocol 1) and the reaction with aldehydes (Protocol 2), including both conventional heating and microwave-assisted techniques.
Experimental Workflow
The general workflow for the synthesis of 5-chloro-6-fluorobenzimidazoles from this compound is depicted below. The process involves the reaction of the diamine with either a carboxylic acid or an aldehyde, followed by cyclization and work-up to isolate the final product.
Catalytic Methods for the Synthesis of Heterocycles Using Substituted Diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of various nitrogen-containing heterocycles utilizing substituted diamines as key building blocks. The methodologies presented herein focus on modern, efficient catalytic systems that offer significant advantages in terms of yield, selectivity, and substrate scope, making them highly relevant for applications in medicinal chemistry and drug development.
Synthesis of Substituted Piperazines
The piperazine scaffold is a ubiquitous structural motif in a vast number of marketed drugs and clinical candidates due to its favorable pharmacokinetic properties. Catalytic methods for the synthesis of substituted piperazines offer precise control over the introduction of substituents, enabling the exploration of diverse chemical space.
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines
A highly efficient method for the synthesis of substituted piperazines involves the palladium-catalyzed cyclization of propargyl carbonates with N-substituted diamines. This approach allows for the modular construction of complex piperazine derivatives with high regio- and stereochemical control.[1][2][3][4]
Quantitative Data Summary: Palladium-Catalyzed Piperazine Synthesis
| Entry | Diamine Substrate | Propargyl Carbonate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N,N'-Ditosylethylenediamine | tert-Butyl propargyl carbonate | [Pd₂(dba)₃]·CHCl₃ (1.5) | DPEphos (3) | CH₂Cl₂ | RT | 0.17 | 98 | [3][4] |
| 2 | N-Tosyl-1,2-diaminopropane | tert-Butyl propargyl carbonate | [Pd₂(dba)₃]·CHCl₃ (1.5) | DPEphos (3) | CH₂Cl₂ | RT | 0.5 | 92 | [3][4] |
| 3 | (R,R)-N,N'-Ditosyl-1,2-diphenylethylenediamine | tert-Butyl propargyl carbonate | [Pd₂(dba)₃]·CHCl₃ (1.5) | DPEphos (3) | CH₂Cl₂ | RT | 1 | 95 | [3][4] |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Methyl-1,4-ditosylpiperazine
This protocol is adapted from the work of Montgomery and Rawal.[3][4]
Materials:
-
N-Tosyl-1,2-diaminopropane
-
tert-Butyl propargyl carbonate
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (1.5 mol%) and DPEphos (3 mol%).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add N-tosyl-1,2-diaminopropane (1.0 equiv) to the catalyst solution.
-
Slowly add a solution of tert-butyl propargyl carbonate (1.1 equiv) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperazine.
Catalytic Cycle for Palladium-Catalyzed Piperazine Synthesis
Caption: Proposed catalytic cycle for the synthesis of piperazines.
Iridium-Catalyzed Diastereoselective Synthesis of C-Substituted Piperazines
Quantitative Data Summary: Iridium-Catalyzed Piperazine Synthesis
| Entry | Imine Substrate | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | Ref. |
| 1 | N-(Pyridin-2-ylmethylene)aniline | [IrCl(cod)(PPh₃)] (2) | Me₃NO | C₆D₆ | 25 | 12 | 95 | >20:1 | [1][2] |
| 2 | N-(4-Methoxybenzylidene)pyridin-2-amine | [IrCl(cod)(PPh₃)] (2) | Me₃NO | C₆D₆ | 25 | 24 | 88 | >20:1 | [1][2] |
| 3 | N-Propylidene-pyridin-2-amine | [IrCl(cod)(PPh₃)] (2) | Me₃NO | C₆D₆ | 60 | 12 | 75 | >20:1 | [1][2] |
Experimental Protocol: Iridium-Catalyzed Synthesis of a C-Substituted Piperazine
This protocol is adapted from the work of Asensio, López, and Ciriano.[5]
Materials:
-
Imine substrate
-
[IrCl(cod)(PPh₃)] (cod = 1,5-cyclooctadiene)
-
Trimethylamine N-oxide (Me₃NO)
-
Anhydrous benzene-d₆ (for monitoring) or other suitable anhydrous solvent
Procedure:
-
In a glovebox, charge a Schlenk tube with [IrCl(cod)(PPh₃)] (2 mol%) and Me₃NO (10 mol%).
-
Add the imine substrate (1.0 equiv) and the anhydrous solvent.
-
Seal the tube and stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by NMR spectroscopy or other suitable analytical techniques.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the diastereomerically pure C-substituted piperazine.
Synthesis of Benzodiazepines and Related Diazepanes
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. Catalytic methods provide efficient access to the core benzodiazepine and related diazepine structures.
Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines
A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates offers a versatile route to substituted 1,4-benzodiazepines.[6]
Quantitative Data Summary: Palladium-Catalyzed 1,4-Benzodiazepine Synthesis
| Entry | 2-Aminobenzylamine Substrate | Propargylic Carbonate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Tosyl-2-(aminomethyl)aniline | Diphenylpropargyl carbonate | Pd(PPh₃)₄ (10) | Dioxane | 25 | 3 | 85 | [6] |
| 2 | N-Tosyl-2-(aminomethyl)-4-methylaniline | Diphenylpropargyl carbonate | Pd(PPh₃)₄ (10) | Dioxane | 25 | 3 | 78 | [6] |
Experimental Protocol: Palladium-Catalyzed Synthesis of a 1,4-Benzodiazepine
This protocol is adapted from the work of Montgomery and Rawal.[6]
Materials:
-
N-Tosyl-disubstituted 2-aminobenzylamine
-
Propargylic carbonate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous dioxane
Procedure:
-
To a stirred solution of the propargylic carbonate (1.3 equiv) in anhydrous dioxane, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh₃)₄ (10 mol%) at room temperature.
-
Stir the reaction mixture at the same temperature for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the 1,4-benzodiazepine.
Experimental Workflow for Benzodiazepine Synthesis
Caption: General workflow for the synthesis of 1,4-benzodiazepines.
Synthesis of Quinoxalines and Pyrazines
Quinoxalines and pyrazines are important classes of N-heterocycles found in many biologically active compounds. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents.
Manganese-Catalyzed Dehydrogenative Coupling for Pyrazine Synthesis
An environmentally benign method for the synthesis of 2,5-disubstituted pyrazines involves the manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols, which are derived from the corresponding diamines.[7][8][9]
Quantitative Data Summary: Manganese-Catalyzed Pyrazine Synthesis
| Entry | Amino Alcohol Substrate | Catalyst (mol%) | Base (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-2-phenylethanol | Mn(Acr-PNP)(CO)₂Br (2) | KH (3) | Toluene | 150 | 24 | 99 | [7][8][9] |
| 2 | 2-Amino-1-butanol | Mn(Acr-PNP)(CO)₂Br (2) | KH (3) | Toluene | 150 | 24 | 95 | [7][8][9] |
Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Diphenylpyrazine
This protocol is adapted from the work of Gunanathan and Milstein.[7][8][9]
Materials:
-
2-Amino-2-phenylethanol
-
Manganese pincer complex (e.g., Mn(Acr-PNP)(CO)₂Br)
-
Potassium hydride (KH)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with the manganese catalyst (2 mol%) and KH (3 mol%).
-
Add anhydrous toluene, followed by 2-amino-2-phenylethanol (1.0 equiv).
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, quench the reaction carefully with methanol.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford 2,5-diphenylpyrazine.
Synthesis of Benzimidazoles
The benzimidazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with a wide range of biological activities.
Erbium-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
A highly efficient and green synthesis of 1,2-disubstituted benzimidazoles can be achieved through the erbium(III) triflate-catalyzed condensation of N-substituted-o-phenylenediamines with aldehydes under microwave irradiation.[10]
Quantitative Data Summary: Erbium-Catalyzed Benzimidazole Synthesis
| Entry | o-Phenylenediamine Substrate | Aldehyde | Catalyst (mol%) | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| 1 | N-Phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1) | 60 | 5 | 99 | [10] |
| 2 | N-Benzyl-o-phenylenediamine | 4-Methylbenzaldehyde | Er(OTf)₃ (1) | 60 | 5 | 98 | [10] |
Experimental Protocol: Erbium-Catalyzed Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole
This protocol is adapted from the work of Ciobanu et al.[10] and is a modification of a proline-catalyzed method.
Materials:
-
N-Benzyl-o-phenylenediamine
-
Benzaldehyde
-
Erbium(III) triflate (Er(OTf)₃)
Procedure:
-
In a microwave-safe vessel, combine N-benzyl-o-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60 °C for 5 minutes.
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Logical Relationship for Benzimidazole Synthesis
Caption: Logical flow of the catalytic synthesis of benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectroscopic Analysis of Reaction Products from 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of reaction products derived from 4-chloro-5-fluorobenzene-1,2-diamine, with a focus on the synthesis and characterization of benzimidazole derivatives. This document includes experimental protocols, data presentation in tabular format for key spectroscopic techniques, and visualizations of the experimental workflow.
Introduction
This compound is a valuable starting material in the synthesis of fluorinated benzimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of chlorine and fluorine atoms onto the benzimidazole scaffold can significantly influence the physicochemical and pharmacological properties of the resulting molecules. Accurate spectroscopic analysis is crucial for the structural elucidation and purity assessment of these synthesized compounds. This document outlines the common synthetic routes and the application of NMR, IR, and Mass Spectrometry for the characterization of these products.
Synthesis of 5-Chloro-6-fluoro-1H-benzimidazole Derivatives
A common and effective method for the synthesis of benzimidazoles from this compound is through condensation with aldehydes or carboxylic acids. The general reaction scheme involves the formation of a Schiff base intermediate with an aldehyde, followed by cyclization and oxidation to the benzimidazole. Alternatively, direct condensation with a carboxylic acid or its derivative, often under acidic conditions and with heating, yields the corresponding 2-substituted benzimidazole.
A specific example is the synthesis of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, which involves the condensation of the diamine with pyrazine-2-carboxaldehyde. The resulting compound can be thoroughly characterized by various spectroscopic methods.[1]
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-5-chloro-6-fluoro-1H-benzimidazoles
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., pyrazine-2-carboxaldehyde)
-
Ethanol
-
Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of the aromatic aldehyde to the solution.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution. Filter the solid, wash with cold deionized water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard 1D spectra for both nuclei. 2D correlation experiments such as COSY and HSQC can be performed for unambiguous assignment of protons and carbons.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FT-IR spectrum over a range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic vibrational frequencies for functional groups such as N-H, C=N, C=C, and C-F bonds.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M+H)+ or (M)- and analyze the fragmentation pattern to confirm the structure.
Data Presentation
The following tables summarize the expected spectroscopic data for a representative reaction product, 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, based on published data.[1]
Table 1: 1H NMR Spectroscopic Data for 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.45 | br s | 1H | N-H (imidazole) |
| 9.40 | d | 1H | Pyrazinyl-H |
| 8.85 | d | 1H | Pyrazinyl-H |
| 8.75 | t | 1H | Pyrazinyl-H |
| 7.80 | d | 1H | Ar-H |
| 7.60 | d | 1H | Ar-H |
Table 2: 13C NMR Spectroscopic Data for 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole in DMSO-d6
| Chemical Shift (δ, ppm) | Assignment |
| 149.0 | C=N (imidazole) |
| 147.5 | C-F |
| 145.0 | Pyrazinyl-C |
| 144.5 | Pyrazinyl-C |
| 143.0 | Pyrazinyl-C |
| 141.0 | Aromatic C |
| 135.0 | Aromatic C |
| 118.0 | C-Cl |
| 112.0 | Aromatic CH |
| 105.0 | Aromatic CH |
Table 3: FT-IR Spectroscopic Data for 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole
| Wavenumber (cm-1) | Assignment |
| 3450-3300 | N-H stretching |
| 1620 | C=N stretching |
| 1590 | C=C aromatic stretching |
| 1450 | C-H bending |
| 1250 | C-F stretching |
| 820 | C-H out-of-plane bending |
| 750 | C-Cl stretching |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of benzimidazole derivatives from this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Logical steps in the synthesis and confirmation of the product.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-5-fluorobenzene-1,2-diamine in the generation of potent kinase inhibitors. This key intermediate serves as a valuable building block for the construction of heterocyclic scaffolds, particularly benzimidazoles and quinoxalines, which are prominent cores in numerous kinase inhibitor drug discovery programs.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a substituted ortho-phenylenediamine that offers a strategic entry point for the synthesis of kinase inhibitors with specific substitution patterns. The presence of both chloro and fluoro substituents on the benzene ring allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. These halogens can engage in specific interactions within the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity.
The primary application of this diamine in kinase inhibitor synthesis involves its condensation with various electrophilic partners to form key heterocyclic systems. Specifically, reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole scaffold, while condensation with α-dicarbonyl compounds yields the quinoxaline core. Both of these bicyclic systems are well-established "privileged scaffolds" in medicinal chemistry, known for their ability to interact with the hinge region of protein kinases.
Application in the Synthesis of Benzimidazole-Based Kinase Inhibitors
Benzimidazole derivatives are a well-represented class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. The benzimidazole core acts as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.
A general synthetic approach involves the condensation of this compound with a suitably substituted aldehyde. This reaction is typically carried out in the presence of an oxidizing agent or can proceed via a two-step process involving initial Schiff base formation followed by cyclization.
Signaling Pathway Targeted by Benzimidazole Kinase Inhibitors
Many benzimidazole-based inhibitors target key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.
Caption: RAF-MEK-ERK Signaling Pathway and Benzimidazole Inhibition.
Experimental Protocol: Synthesis of a 6-Chloro-5-fluoro-1H-benzimidazole Derivative
This protocol describes a representative synthesis of a 6-chloro-5-fluoro-1H-benzimidazole derivative, a potential kinase inhibitor scaffold, from this compound.
Caption: Experimental Workflow for Benzimidazole Synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
Add sodium metabisulfite (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-chloro-5-fluoro-2-(substituted phenyl)-1H-benzimidazole.
Application in the Synthesis of Quinoxaline-Based Kinase Inhibitors
Quinoxaline derivatives are another important class of heterocyclic compounds with broad biological activities, including kinase inhibition.[1] The quinoxaline scaffold can be readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
The use of this compound in this reaction allows for the introduction of the chloro and fluoro substituents at positions 6 and 7 of the resulting quinoxaline ring system. These substituents can then be further functionalized or can directly contribute to the binding affinity and selectivity of the final kinase inhibitor.
Experimental Protocol: Synthesis of a 6-Chloro-7-fluoroquinoxaline Derivative
This protocol outlines a general procedure for the synthesis of a 6-chloro-7-fluoroquinoxaline derivative, a potential kinase inhibitor scaffold.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., 2,3-butanedione)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 6-chloro-7-fluoro-2,3-disubstituted-quinoxaline.
Quantitative Data of Structurally Related Kinase Inhibitors
The following table summarizes the biological activity of various benzimidazole and quinoxaline-based kinase inhibitors to illustrate the potential of compounds derived from this compound.
| Compound Class | Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Benzimidazole | Compound 1 | BRAFV600E | 44 | [2] |
| Compound 2 (reverse amide) | BRAFV600E | 3 | [2] | |
| Compound 9j | ROCK II | - | [3] | |
| Compound 6b | EGFRWT, EGFRT790M | 80, 250 | [4] | |
| Quinoxaline | Compound 1c | CK2 | 49 | [5] |
| Compound 2 | BTK | 7.41 | [6] | |
| Compound 4 | BTK | 11.4 | [6] | |
| Compound 5c | Pim-1, Pim-2 | <1000 | [7] | |
| Compound 5e | Pim-1, Pim-2 | <1000 | [7] | |
| Compound 26e | ASK1 | 30.17 | [8] |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. Its use allows for the straightforward construction of benzimidazole and quinoxaline scaffolds with specific halogen substitution patterns that can be fine-tuned to achieve high potency and selectivity against a range of kinase targets. The provided protocols offer a solid foundation for researchers to explore the synthesis of new chemical entities in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side products in benzimidazole synthesis using halogenated diamines"
Welcome to the technical support center for benzimidazole synthesis using halogenated diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common side products encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing benzimidazoles from halogenated o-phenylenediamines and aldehydes?
A1: The reaction between an o-phenylenediamine and an aldehyde can be complex. The most frequently encountered side products include:
-
1,2-Disubstituted Benzimidazoles: These are formed when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole ring. This is often a major side product.[1]
-
Benzodiazepine Derivatives: Particularly when using substituted diamines like 4-chloro-o-phenylenediamine, a seven-membered benzodiazepine ring can form as a side product through condensation with the aldehyde.[2]
-
Bis-dihydrobenzimidazoles: Direct condensation reactions can sometimes yield these complex dimeric structures.
-
Unreacted Intermediates: Incomplete cyclization or oxidation can leave Schiff base intermediates in the final product mixture.
Q2: I am using a halogenated alkylating agent (e.g., an alkyl halide) to N-alkylate my benzimidazole. What are the typical side products?
A2: N-alkylation reactions using halogenated compounds are prone to several side reactions:
-
Over-alkylation (Di-alkylation): The initial N-alkylated product can react again with the alkylating agent. This is common because the mono-alkylated product can be as nucleophilic as the starting material.
-
Benzimidazolium Salt Formation: Excessive alkylation leads to the formation of quaternary ammonium salts, where both nitrogen atoms of the imidazole ring are alkylated, resulting in a positive charge.[3][4][5]
-
Mixture of Regioisomers: If the benzimidazole is unsymmetrical, alkylation can occur on either nitrogen, leading to a mixture of N1 and N3 isomers that can be difficult to separate.
-
N-Alkylation Induced Ring Opening: Under forcing conditions, such as high temperatures and an excess of a reactive alkyl halide, the benzimidazole ring itself can undergo cleavage.[6]
-
C-Alkylation: Although less common, if the nitrogen atoms are sterically hindered, alkylation may occur at the C2 position of the imidazole ring.
Q3: Does the halogen on the o-phenylenediamine ring participate in side reactions during the initial cyclization?
A3: Yes, the halogen substituent can influence the reaction outcome. For instance, the condensation of 4-chloro-o-phenylenediamine with benzaldehyde has been shown to produce not only the expected 5-chloro-benzimidazole derivatives but also a 7-chloro-benzodiazepine derivative as a notable side product. The electronic effect of the halogen can alter the reactivity of the diamine and influence cyclization pathways.
Q4: How can I monitor my reaction to detect the formation of these side products?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. Co-spotting your reaction mixture with your starting materials can help you track their consumption and the appearance of new spots corresponding to products and side products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying the components of the reaction mixture.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during benzimidazole synthesis.
Problem 1: High Yield of 1,2-Disubstituted Benzimidazole Side Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | The use of excess aldehyde (more than 1 equivalent) strongly favors the formation of the 1,2-disubstituted product. Solution: Use a strict 1:1 or even a slight excess of the diamine to the aldehyde (e.g., 1.1:1).[1] |
| Reaction Conditions | Higher temperatures and the choice of catalyst can impact selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes favors the 1,2-disubstituted product.[1] Solution: Conduct the reaction at a lower temperature. If using a catalyst, screen for one that favors the 2-substituted product. In the absence of a catalyst, solvent choice is critical (see Data Presentation section). |
| Aldehyde Reactivity | Electron-rich aldehydes are often more prone to forming the 1,2-disubstituted product.[1] Solution: If possible, modify the aldehyde. Otherwise, carefully control stoichiometry and temperature. |
Problem 2: Formation of Over-Alkylation Products (Benzimidazolium Salts)
| Potential Cause | Troubleshooting Steps |
| Excess Alkylating Agent | Using a large excess of the alkyl halide drives the reaction towards di-alkylation and quaternization. Solution: Use a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent relative to the benzimidazole. |
| High Reactivity of Alkylating Agent | More reactive alkylating agents (Alkyl Iodide > Alkyl Bromide > Alkyl Chloride) increase the rate of the second alkylation. Solution: If possible, switch to a less reactive alkyl halide (e.g., use a bromide instead of an iodide). |
| Reaction Conditions | High temperatures and high concentrations increase the rate of the undesired second alkylation. Solution: 1. Run the reaction at the lowest feasible temperature. 2. Add the alkylating agent slowly or dropwise to keep its instantaneous concentration low. 3. Use a more dilute reaction mixture. |
Problem 3: Presence of an Unexpected High-Mass Peak (Possible Benzodiazepine or Dimer)
| Potential Cause | Troubleshooting Steps |
| Specific Substrates | Halogenated diamines, like 4-chloro-o-phenylenediamine, are known to sometimes yield benzodiazepine derivatives.[2] Solution: Modify the reaction conditions (e.g., catalyst, solvent, temperature) to disfavor the benzodiazepine pathway. Acidic catalysts are often used intentionally to promote benzodiazepine formation, so avoiding strongly acidic conditions may help.[2] |
| Purification Issues | The side product may have similar polarity to the desired product, making separation difficult. Solution: Optimize the purification method. This may involve screening different solvent systems for column chromatography or using an alternative purification technique like preparative HPLC. |
Data Presentation: Side Product Formation
The formation of side products is highly dependent on reaction conditions. The tables below summarize quantitative data on the formation of the desired 2-substituted benzimidazole versus the 1,2-disubstituted side product.
Table 1: Effect of Solvent on Product Selectivity (Uncatalyzed Reaction)
Reaction Conditions: o-phenylenediamine (0.1 mmol) and 4-methylbenzaldehyde (0.1 mmol) stirred in solvent (1 mL) at 25°C for 18 hours.
| Solvent | Yield of 2-Substituted Product | Yield of 1,2-Disubstituted Product | Yield of Imine Intermediate |
| Methanol (MeOH) | 37% | 25% | 38% |
| Ethanol (EtOH) | 51% | 23% | 26% |
| Acetonitrile (CH₃CN) | 35% | 24% | 41% |
| Chloroform/Methanol (3:1) | 5% | 57% | 38% |
| (Data adapted from a study on gold nanoparticle-catalyzed synthesis, showing baseline uncatalyzed results.[10]) |
Table 2: Effect of Reactant Ratio and Catalyst on Product Selectivity
Reaction Conditions: o-phenylenediamine and benzaldehyde in water at room temperature.
| Entry | Amine:Aldehyde Ratio | Catalyst (10 mol%) | Time (min) | Yield of 2-Substituted Product | Yield of 1,2-Disubstituted Product |
| 1 | 1 : 2 | None | 15 | 41% | 51% |
| 2 | 1 : 2 | Er(OTf)₃ | 15 | - | 72% |
| 3 | 4 : 1 | None | 5 | 92% | 8% |
| (Data sourced from a study on eco-friendly benzimidazole synthesis procedures.[1]) |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazole
This protocol is a general method for the condensation of an o-phenylenediamine with an aldehyde, with purification by recrystallization.
Materials:
-
o-phenylenediamine (or halogenated derivative) (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ethanol
-
Ammonium Chloride (NH₄Cl) (30 mol%)
-
Deionized Water
-
Ice
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), and ethanol (approx. 4 mL per mmol of diamine).
-
Add the catalytic amount of NH₄Cl (30 mol%).
-
Stir the resulting mixture at 80°C. Monitor the reaction progress by TLC (e.g., using a 1:2 v/v ethyl acetate:hexane eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water. The product should precipitate.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzimidazole.
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol provides a general framework for analyzing the purity of a benzimidazole synthesis reaction and identifying potential impurities.
Objective: To determine the purity of a synthesized benzimidazole sample and to identify and quantify impurities like unreacted starting materials or side products.
Instrumentation & Columns:
-
System: Standard HPLC with a UV detector.
-
Column: Reversed-Phase C8 or C18 column (e.g., Nucleosil C8).[9]
Mobile Phase (Example Gradient):
-
Phase A: Acetonitrile/Water/Orthophosphoric Acid (25:75:0.05 v/v/v), adjusted to pH 4.5 with NaOH solution.[9]
-
Phase B: Acetonitrile/Water/Orthophosphoric Acid (50:50:0.05 v/v/v), adjusted to pH 4.5 with NaOH solution.[9]
-
Gradient: A linear gradient appropriate for separating compounds of varying polarity.
Sample Preparation:
-
Standard Solution: Accurately prepare a solution of a known concentration (e.g., 0.1 mg/mL) of a pure reference standard of your target benzimidazole in the initial mobile phase composition.
-
Sample Solution: Dissolve a known weight of your crude reaction product in the mobile phase to achieve a similar concentration. Filter the sample through a 0.45 µm filter before injection.[9]
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard solution to determine the retention time and peak area of the desired product.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Peaks other than the main product peak may correspond to starting materials, intermediates, or side products. Use a mass spectrometer (LC-MS) to identify the mass of these unknown peaks to help elucidate their structure.
Visualizations
Reaction Pathways
Caption: Key reaction pathways leading to the desired product and common side products.
General Experimental Workflow
Caption: A standard workflow from reaction setup to final product analysis.
Troubleshooting Logic
Caption: A logical guide to identifying and addressing common side products.
References
- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
"how to increase the yield of condensation reactions with 4-Chloro-5-fluorobenzene-1,2-diamine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of condensation reactions involving 4-Chloro-5-fluorobenzene-1,2-diamine for the synthesis of benzimidazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to enhance your reaction outcomes.
Question 1: Why is the yield of my benzimidazole product low?
Answer: Low yields in the synthesis of benzimidazoles from this compound can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction may be proceeding too slowly at a lower temperature or degrading at an elevated temperature.
-
Solution: Experiment with a temperature gradient to find the optimal range for your specific reactants. For many benzimidazole syntheses, temperatures between 80-150°C are effective. Microwave-assisted synthesis can also be employed to achieve higher temperatures and shorter reaction times, often leading to improved yields.[1][2]
-
-
Inefficient Catalyst or Inappropriate Catalyst Loading: The choice of catalyst and its concentration are critical for facilitating the condensation reaction.
-
Solution: A variety of catalysts can be used, including acidic catalysts (e.g., p-toluenesulfonic acid), metal catalysts (e.g., copper or iron salts), or even greener catalyst systems. The optimal catalyst loading should be determined empirically, typically ranging from 5 to 20 mol%.
-
-
Incorrect Solvent Selection: The solvent plays a significant role in the solubility of reactants and the overall reaction kinetics.
-
Solution: Common solvents for benzimidazole synthesis include ethanol, methanol, acetic acid, and dimethylformamide (DMF). The polarity of the solvent can influence the reaction rate and yield. It's advisable to screen a few different solvents to identify the most suitable one for your substrate combination.
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration until the starting material is consumed.
-
-
Presence of Impurities: Impurities in the starting materials (this compound, aldehyde, or carboxylic acid) can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting materials may be necessary if impurities are suspected.
-
Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge in condensation reactions. Understanding the potential side reactions is the first step toward mitigating them.
Possible Side Reactions and Solutions:
-
Formation of 1,2-Disubstituted Benzimidazoles: When reacting with aldehydes, a common side product is the 1,2-disubstituted benzimidazole, where the aldehyde reacts with both amino groups.
-
Solution: To favor the formation of the desired 2-substituted benzimidazole, a 1:1 molar ratio of the diamine to the aldehyde is recommended. Using a slight excess of the diamine can also help to suppress the formation of the disubstituted product.
-
-
Oxidation of the Diamine: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.
-
Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
-
Incomplete Cyclization: The reaction may stall at the intermediate Schiff base or amide stage without proceeding to the final cyclized benzimidazole.
-
Solution: Ensure that the reaction conditions (temperature, catalyst) are sufficient to promote the final cyclization and dehydration step. The use of a dehydrating agent or a reaction setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can be beneficial.
-
Question 3: I am having difficulty purifying my final benzimidazole product. What can I do?
Answer: Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, or catalyst residues.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid benzimidazole products. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a common alternative. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be used to separate the desired product from impurities.
-
Acid-Base Extraction: Benzimidazoles have a basic nitrogen atom and can often be protonated with acid. This property can be exploited for purification by performing an acid-base extraction to separate the product from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the condensation reaction to form benzimidazoles?
A1: The reaction of this compound with an aldehyde or a carboxylic acid generally proceeds through a two-step mechanism. First, one of the amino groups acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or carboxylic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form a Schiff base (with an aldehyde) or an amide (with a carboxylic acid). The second step involves an intramolecular cyclization where the second amino group attacks the imine or amide carbon, followed by another dehydration step to form the stable aromatic benzimidazole ring.
Q2: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A2: Yes, microwave-assisted synthesis is a highly effective method for the preparation of benzimidazoles.[1][2] Microwave heating can significantly accelerate the reaction rate, often leading to higher yields in a fraction of the time required for conventional heating methods.[1][2]
Q3: What is a suitable starting point for optimizing the reaction conditions?
A3: A good starting point for optimization would be to react this compound with your chosen aldehyde or carboxylic acid in a 1:1 molar ratio in ethanol with a catalytic amount of p-toluenesulfonic acid (10 mol%) at reflux for 4-6 hours. From there, you can systematically vary the catalyst, solvent, and temperature to improve the yield.
Data Presentation
The following table summarizes representative yields for the condensation of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes using both conventional and microwave-assisted methods. While the substrate is not identical to this compound, the data provides a valuable reference for expected yields and the impact of the synthetic method.
| Aldehyde Substituent | Conventional Method Yield (%) | Microwave-Assisted Method Yield (%) |
| 4-Nitro | 85 | 95 |
| 4-Chloro | 82 | 92 |
| 4-Fluoro | 80 | 90 |
| 4-Methyl | 78 | 88 |
| 4-Methoxy | 75 | 85 |
Data extrapolated from studies on 4-chloro-o-phenylenediamine.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chloro-5-fluoro-1H-benzimidazoles using Conventional Heating
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethanol (10 mL).
-
Add p-toluenesulfonic acid (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2-Aryl-6-chloro-5-fluoro-1H-benzimidazoles
-
In a microwave reaction vessel, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., sodium metabisulfite or p-toluenesulfonic acid) in a minimal amount of a high-boiling solvent like DMF or under solvent-free conditions.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (typically 5-20 minutes).
-
Monitor the reaction by TLC to determine completion.
-
After cooling, add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
"purification challenges for crude products of 4-Chloro-5-fluorobenzene-1,2-diamine reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude products from 4-Chloro-5-fluorobenzene-1,2-diamine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding nitroaniline precursor, positional isomers formed during the synthesis, and oxidation byproducts which often appear as colored compounds. In syntheses involving the reduction of a dinitro compound, partially reduced intermediates may also be present.
Q2: My purified this compound is discolored (e.g., brown or pink). What is the cause and how can I remove the color?
A2: Discoloration in aromatic diamines is typically due to the formation of colored oxidation byproducts. These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration and recrystallization. Column chromatography can also be effective in separating these colored impurities.
Q3: I am having difficulty crystallizing my this compound. What can I do?
A3: If crystallization does not occur, first try scratching the inside of the flask with a glass rod to create nucleation sites. If the solution is clear, it may be too dilute; try evaporating some of the solvent. If crystals form too quickly, leading to impure product, redissolve the solid in a slightly larger volume of hot solvent. If the product "oils out," consider using a different solvent system or a slower cooling rate.
Q4: What are suitable solvent systems for the recrystallization of this compound?
A4: A common rule of thumb is to use a solvent that has a similar functional group to the compound. For aromatic diamines, solvent systems like ethanol/water, methanol/water, or toluene/hexane mixtures are often effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q5: How can I monitor the progress of my purification by column chromatography?
A5: Thin-layer chromatography (TLC) is the best method to monitor the separation. Use the same eluent system for TLC as you plan to use for the column. The desired product should have an Rf value of approximately 0.3-0.4 for good separation. Aromatic amines can often be visualized on a TLC plate using a UV lamp.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | The compound is too soluble in the recrystallization solvent. | If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and cooling again. For future attempts, use less solvent or a different solvent system where the compound is less soluble at room temperature. |
| The compound is strongly adsorbed on the silica gel during column chromatography. | For basic compounds like aromatic amines, adding a small amount of a competing base, such as triethylamine (0.5-1%), to the eluent can help to reduce tailing and improve recovery from the column. | |
| Product is still impure after a single purification step. | The chosen purification method is not effective for the specific impurities present. | A combination of purification techniques may be necessary. For example, an initial purification by column chromatography to remove major impurities can be followed by recrystallization to obtain a highly pure final product. |
| Multiple spots are observed on TLC after purification. | The column may have been overloaded, or the eluent system may not be optimal. | Use a larger column or less crude material. Optimize the eluent system using TLC to achieve better separation between the product and impurities. |
| The product degrades during purification. | Aromatic diamines can be sensitive to air and light, leading to oxidation. | Perform purification steps quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a dark, cool place under an inert atmosphere. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or Heptane)
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Ethyl acetate
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Triethylamine (optional)
-
Glass column with stopcock
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Sand
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Cotton or glass wool
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Collection tubes
Procedure:
-
Prepare the Column:
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Ensure the column is clean and dry. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, tapping the side gently to pack the silica gel evenly and remove air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica gel. Add a thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
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Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the compounds from the column. If the compound is tailing, consider adding 0.5-1% triethylamine to the eluent.
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Collect fractions in separate test tubes.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol, water, or a mixture)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Decolorize (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallize:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Data Presentation
Table 1: Representative Purification Data for a Halogenated Phenylenediamine
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Observations |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 75% | Effective at removing minor, less polar impurities. |
| Column Chromatography (Hexane/Ethyl Acetate gradient) | ~85% | >99% | 80% | Good for removing both more and less polar impurities, including colored byproducts. |
| Combined Column Chromatography and Recrystallization | ~85% | >99.5% | 65% | Provides the highest purity but with a lower overall yield. |
Note: This data is representative for aromatic diamines and may vary depending on the specific impurities present in the crude product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential pathways for impurity formation during the synthesis of this compound.
"optimizing reaction conditions (solvent, temperature) for 4-Chloro-5-fluorobenzene-1,2-diamine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-Chloro-5-fluorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a crystalline solid, typically colorless or slightly yellow.[1] It has low solubility in water but is soluble in common organic solvents.[1] The melting point is approximately 150-160°C.[1] It is relatively stable at room temperature but should be kept away from strong oxidizing agents and strong acids.[1]
Q2: What are the primary applications of this compound in research and development?
This compound is a crucial intermediate in the synthesis of various chemicals. It is commonly used in the production of dyes, fluorescent agents, and pesticides.[1] Furthermore, it serves as a fundamental building block for organic light-emitting diode (OLED) materials and for the synthesis of heterocyclic compounds like benzimidazoles, which are significant scaffolds in medicinal chemistry.
Q3: What are the recommended storage conditions for this compound?
Aromatic diamines can be sensitive to light and air, which may lead to oxidation and discoloration. It is recommended to store this compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., argon or nitrogen). The container should be kept in a cool, dark, and dry place to maintain its stability and purity.[1]
Q4: How does the chloro and fluoro substitution pattern affect the reactivity of the diamine?
The electron-withdrawing nature of the chlorine and fluorine atoms decreases the overall electron density of the aromatic ring. This can influence the nucleophilicity of the amino groups and the acidity of the N-H protons, which in turn can affect the rate and outcome of cyclization and condensation reactions. The substitution pattern also provides opportunities for further functionalization through cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low Yield in Condensation Reactions (e.g., Benzimidazole Synthesis)
Q: I am experiencing low yields when reacting this compound with an aldehyde to form a benzimidazole. What are the possible causes and solutions?
A: Low yields in this condensation reaction can stem from several factors:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. The use of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid catalyst can also help drive the reaction to completion.
-
-
Oxidation of the Diamine:
-
Solution: The electron-rich diamine is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in yield. Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
-
Sub-optimal Solvent Choice:
-
Solution: The choice of solvent is critical. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction temperature can hinder the reaction rate. Screen different solvents to find the optimal one for your specific aldehyde. Common solvents for this type of reaction include ethanol, methanol, and acetic acid.
-
Issue 2: Formation of Impurities and Discoloration
Q: My reaction mixture and final product are highly colored, and purification is difficult. What is causing this and how can I prevent it?
A: The formation of colored impurities is a common issue when working with aromatic diamines.
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Cause: Oxidation of the this compound starting material or the reaction products is the most likely cause.
-
Prevention:
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification of Starting Material: Ensure the starting diamine is pure and not already partially oxidized. If it is discolored, consider recrystallization or purification by column chromatography before use.
-
-
Remediation:
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Activated Charcoal: During the workup and purification process, you can treat the solution of your crude product with activated charcoal to adsorb colored impurities.
-
Recrystallization: Careful recrystallization of the final product can help in obtaining a pure, colorless compound.
-
Issue 3: Poor Solubility of Reactants
Q: I am having trouble dissolving this compound in my chosen reaction solvent. What can I do?
A: Poor solubility can significantly slow down or even prevent a reaction from occurring.
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Solution 1: Solvent Screening: Experiment with a range of solvents to find one that provides adequate solubility for both the diamine and your other reactant at the desired reaction temperature. A table summarizing the effect of different solvents on reaction outcomes can be very helpful (see Data Presentation section).
-
Solution 2: Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the reactants. However, be mindful of the boiling point of the solvent and the thermal stability of your reactants and products.
-
Solution 3: Use of Co-solvents: A mixture of two or more miscible solvents can sometimes provide better solubility than a single solvent.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Hypothetical Benzimidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | 80 | 6 | 65 | 92 |
| 2 | Methanol | 65 | 8 | 58 | 90 |
| 3 | Acetic Acid | 100 | 4 | 85 | 98 |
| 4 | Toluene | 110 | 12 | 45 | 85 |
| 5 | DMF | 120 | 4 | 78 | 95 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Synthesis of 2-Substituted-5-chloro-6-fluoro-1H-benzimidazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., acetic acid) to the flask.
-
Reactant Addition: Add the corresponding aldehyde (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 4 hours), monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
References
"managing regioselectivity in reactions of asymmetrically substituted phenylenediamines"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in reactions involving asymmetrically substituted phenylenediamines.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of asymmetrically substituted phenylenediamines?
A1: Asymmetrically substituted phenylenediamines have two amino groups (-NH₂) in different chemical environments, making them non-equivalent. Regioselectivity is the preferential reaction at one amino group over the other, or at a specific carbon on the aromatic ring. Controlling which site reacts is a significant challenge, as a lack of control can lead to a mixture of regioisomeric products, complicating purification and reducing the yield of the desired compound.[1][2][3][4]
Q2: What are the primary factors that influence regioselectivity in these reactions?
A2: Several factors govern the regioselectivity of reactions with asymmetrically substituted phenylenediamines:
-
Electronic Effects: The existing substituent on the phenylenediamine ring can electronically activate or deactivate the amino groups or ring positions. Electron-donating groups generally enhance the nucleophilicity of the closer amino group, while electron-withdrawing groups decrease it.[5][6]
-
Steric Hindrance: Bulky substituents near one amino group can physically block reagents from attacking that site, thereby directing the reaction to the less hindered amino group.[5]
-
Protecting Groups: Temporarily masking one of the amine functional groups with a protecting group is a common and effective strategy to ensure the reaction occurs at the desired, unprotected site.[7][8]
-
Reaction Conditions: Solvents, temperature, and catalysts can significantly impact regioselectivity. For instance, solvent polarity can influence the stability of reaction intermediates, and specific catalysts can direct a reaction to a particular site through coordination.[1][9][10][11]
-
Nature of the Reagent: The electrophile or coupling partner used in the reaction can have an inherent preference for one of the amine groups based on its own steric and electronic properties.
Q3: What are common strategies to control regioselectivity?
A3: The most effective strategies include:
-
Protecting Group Strategy: This involves the selective protection of one amine group, carrying out the desired transformation on the other, and then deprotecting the first group.[7][12] The choice of protecting group is critical and depends on its stability and ease of removal under conditions that do not affect the rest of the molecule.[7][13]
-
Directed C-H Amination: Transition-metal catalysis (using metals like Pd, Cu, Ru, Ir, and Co) can be used for ortho-selective C-H amination of aniline derivatives, providing a route to ortho-phenylenediamines.[2] These methods often use a directing group to guide the catalyst to a specific C-H bond.
-
Noncovalent Interactions: A newer strategy involves using noncovalent interactions, such as hydrogen bonding and electrostatic interactions, to guide an incoming reactant to a specific position. For example, using an anionic sulfamate-protected aniline can direct an incoming aminium radical to the ortho position.[1][2][3][4]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of ligand can profoundly influence regioselectivity.[14][15][16] Bulky or electronically tuned ligands can favor reaction at one site over another.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers with low selectivity.
Answer: Poor regioselectivity is a common issue. Consider the following troubleshooting steps, starting with the simplest to implement.
-
Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.[17]
-
Change the Solvent: Solvent polarity can have a significant effect. Experiment with a range of solvents from polar aprotic (e.g., MeCN, DMA) to less polar (e.g., EtOAc, THF) or protic (e.g., HFIP, TFE).[1] As seen in radical arene amination, switching from a polar solvent mixture like MeCN/H₂O to a less polar one like pure MeCN or HFIP can dramatically improve ortho:para selectivity.[1]
-
Review Your Catalyst/Ligand System (for catalyzed reactions): The ligand is crucial for controlling regioselectivity in many palladium-catalyzed cross-coupling reactions.[14][15][18] If using a standard ligand, try switching to one with different steric bulk or electronic properties. A data-driven approach using ligand parameter databases can help identify promising candidates.[14][16]
-
Implement a Protecting Group Strategy: If other methods fail, the most robust solution is often to use a protecting group. Selectively protect one amine, perform the reaction, and then deprotect. Common amine protecting groups include Boc, Cbz, and Fmoc.[12][13]
Problem 2: The reaction is selective, but the yield of the desired isomer is very low.
Answer: Low yield can be caused by several factors, even with good selectivity.
-
Check Reagent and Catalyst Stability: Ensure all reagents, especially organometallic catalysts and anhydrous solvents, are fresh and handled under appropriate inert conditions (e.g., under nitrogen or argon).
-
Optimize Catalyst Loading: For catalyzed reactions, the catalyst concentration can be critical. Try increasing or decreasing the catalyst loading. In some cases, an iron(II) source like FeBr₂ has been shown to be an optimal catalyst.[1][2]
-
Screen Different Reagents: The choice of the main reactant can impact yield. For example, in radical amination, tuning the substitution on the aromatic ring of the aminating agent was found to increase NMR yield from the low 20s to 60%.[1]
-
Monitor Reaction Time and Temperature: The reaction may not be going to completion, or the product might be degrading over time. Monitor the reaction's progress using TLC or GC to determine the optimal reaction time.[17] A moderate increase in temperature might improve yield, but be mindful this could negatively affect selectivity.
Problem 3: I am trying a C-H amination reaction to get an ortho-phenylenediamine, but I am only getting the para product.
Answer: Achieving high ortho selectivity in C-H amination often relies on directing effects.
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Utilize a Directing Group: Many successful ortho-selective C-H amination protocols use a directing group on the aniline nitrogen.[2] A powerful strategy involves converting the aniline to an anionic sulfamate salt. The sulfamate group then directs the incoming aminating reagent to the proximal ortho position through noncovalent interactions.[1][2]
-
Control Solvent Polarity: The directing effect of anionic groups can be highly dependent on the solvent. High polarity solvents, especially those with high dielectric constants like water, can disrupt the noncovalent interactions required for ortho direction. Using less polar or fluorinated alcoholic solvents like hexafluoroisopropanol (HFIP) can enhance these interactions and dramatically improve ortho selectivity.[1]
Quantitative Data Presentation
Table 1: Effect of Solvent on Regioselective Radical Arene Amination
This table summarizes the effect of different solvents on the yield and regioselectivity (ortho:para ratio) of the iron-catalyzed radical amination of an aniline-derived sulfamate salt.[1]
| Entry | Solvent | o:p Ratio (NMR) | Yield (NMR, %) |
| 1 | MeCN/H₂O | 4:1 | 22 |
| 2 | TFE/H₂O | 4:1 | 24 |
| 3 | MeCN | >20:1 | 21 |
| 4 | TFE | >20:1 | 38 |
| 5 | DMA | 7:1 | 35 |
| 6 | EtOAc | >20:1 | 29 |
| 7 | MeOH | 9:1 | 41 |
| 8 | iPrOH | >20:1 | 19 |
| 9 | HFIP | >20:1 | 45 |
Data extracted from a study on regioselective radical arene amination.[1] Conditions: Sulfamate salt of aniline, aminating agent, and FeBr₂ catalyst.
Experimental Protocols
Key Experiment: Regioselective ortho-Amination of an Aniline Derivative via Radical C-H Amination
This protocol is based on the method developed for the concise synthesis of ortho-phenylenediamines.[1]
Objective: To achieve high ortho-selectivity in the amination of an aniline derivative by using a sulfamate directing group and an iron catalyst.
Materials:
-
Aniline-derived sulfamate salt (substrate)
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Aminating agent (e.g., an N-alkoxyamine derivative)
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Iron(II) bromide (FeBr₂, catalyst)
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Hexafluoroisopropanol (HFIP, solvent)
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Anhydrous reaction vessel (e.g., flame-dried Schlenk tube)
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Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
NMR spectrometer for analysis
Procedure:
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the aniline-derived sulfamate salt (1.0 equiv), the aminating agent (1.2 equiv), and FeBr₂ (10 mol%).
-
Solvent Addition: Add anhydrous HFIP via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture at room temperature (or as optimized) for the required time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired ortho-aminated product.
-
Analysis: Determine the yield and regioselectivity (ortho:para ratio) of the purified product using ¹H NMR spectroscopy, with an internal standard for quantitative analysis.[1]
Visualizations
Logical and Experimental Workflows
Caption: Key factors influencing regioselectivity in phenylenediamine reactions.
Caption: Troubleshooting workflow for poor regioselectivity or yield.
Caption: General experimental workflow for regioselective C-H amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The solvent effect on the electro-oxidation of 1,4-phenylenediamine. The influence of the solvent reorientation dynamics on the one-electron transfer rate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
"troubleshooting guide for the synthesis of substituted benzimidazoles"
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][2] Modern approaches often incorporate various catalysts and green chemistry principles to enhance yields and reaction conditions.[1][3]
Q2: My reaction is resulting in a low yield or no product at all. What should I investigate first?
A2: Low yields are a frequent issue. The primary parameters to investigate are the catalyst, solvent, reaction temperature, and reaction time.[1] The purity of your starting materials, particularly the o-phenylenediamine which can oxidize, is also a critical factor.[4] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.[4]
Q3: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole. How can I improve the selectivity for the 2-substituted product?
A3: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, especially when using aldehydes.[4] To favor the desired 2-substituted product, you can adjust the stoichiometry to a 1:1 ratio or use a slight excess of o-phenylenediamine.[4] The choice of solvent is also crucial; for instance, non-polar solvents like toluene may favor the 2-substituted product.[4]
Q4: My final product is highly colored, and I'm having difficulty purifying it. What can I do?
A4: A dark color in the product often indicates the presence of oxidized impurities from the o-phenylenediamine starting material.[4] To address this, you can treat a solution of the crude product with activated carbon, which is effective at adsorbing colored impurities.[4][5] Another effective purification method is an acid-base extraction. Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer.[4]
Q5: How can I best monitor the progress of my benzimidazole synthesis?
A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[4] This allows you to determine the optimal time to stop the reaction, preventing the formation of byproducts from prolonged reaction times.
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions to streamline your troubleshooting process.
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient catalyst.[4] | Ensure the catalyst is active and optimize its loading. A variety of catalysts, including acids and metal catalysts, can be used.[4] |
| Suboptimal reaction temperature or time.[4] | Optimize the temperature and monitor the reaction over time using TLC to determine the ideal duration.[1][4] | |
| Poor quality or impure starting materials.[4] | Purify starting materials, such as o-phenylenediamine and the aldehyde or carboxylic acid, before use.[4] | |
| Incorrect solvent choice.[4] | Perform a solvent screen with options like methanol, ethanol, or acetonitrile, as polar solvents can often improve yields.[1] | |
| Formation of Multiple Side Products | Incorrect stoichiometry leading to 1,2-disubstitution.[4] | Use a 1:1 molar ratio of reactants or a slight excess of o-phenylenediamine.[4] |
| Oxidation of o-phenylenediamine.[4] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] | |
| Stable Schiff base intermediate that fails to cyclize.[4] | Adjust reaction conditions (e.g., temperature, catalyst) to promote the final cyclization step. | |
| Difficulty in Product Purification | Product and impurities have similar polarity.[4] | Screen different solvent systems for column chromatography to achieve better separation.[4] |
| Presence of highly colored impurities.[4] | Treat a solution of the crude product with activated carbon or perform an acid-base extraction.[4] | |
| The product is an oil instead of a solid. | The product may have a low melting point or be impure. | |
| Difficulty separating the product from the catalyst. | Use of a homogeneous catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using p-Toluenesulfonic Acid (p-TsOH)
This protocol details the synthesis of a 2-substituted benzimidazole via the condensation of o-phenylenediamine and an aldehyde, as described in the literature.[6][7]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) in toluene (10 mL).
-
Add p-TsOH (catalytic amount) to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol outlines a modern, efficient method for synthesizing 1,2-disubstituted benzimidazoles using microwave irradiation.[8]
Materials:
-
N-phenyl-o-phenylenediamine
-
Benzaldehyde
-
Erbium (III) triflate (Er(OTf)₃)
Procedure:
-
In a microwave reactor vial, combine N-phenyl-o-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%).[8]
-
Subject the reaction mixture to microwave irradiation at 60°C for 5-10 minutes.[8]
-
Monitor the reaction using GC/MS to confirm the formation of the product.[8]
-
After completion, the reaction mixture can be directly purified by column chromatography to isolate the desired 1,2-disubstituted benzimidazole.
Visual Guides
The following diagrams illustrate key workflows and mechanisms in the synthesis of substituted benzimidazoles.
Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.
Caption: Reaction mechanism for the synthesis of 2-substituted benzimidazoles, highlighting key stages.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 4-Chloro-5-fluorobenzene-1,2-diamine under acidic vs basic conditions"
This technical support center provides guidance on the stability of 4-Chloro-5-fluorobenzene-1,2-diamine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide provides general principles based on the chemistry of aromatic diamines, specific quantitative data for this compound is limited in publicly available literature. Therefore, the degradation pathways and quantitative data presented are illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is relatively stable at room temperature when protected from light and air.[1] However, like many aromatic diamines, it can be susceptible to oxidation over time, which may be indicated by a darkening in color from its typical colorless or slightly yellow appearance. For optimal stability, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and inert atmosphere.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Aromatic amines are generally more stable in acidic solutions due to the formation of protonated amine salts, which are less susceptible to oxidation. In neutral or basic conditions, the free amine is more readily oxidized. Therefore, this compound is expected to exhibit greater stability in acidic media compared to neutral or basic media.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for aromatic diamines is oxidation. This can be initiated by exposure to air (oxygen), light (photodegradation), or oxidizing agents. The amino groups are the most reactive sites. Oxidation can lead to the formation of colored dimeric or polymeric products. Under strongly acidic or basic conditions coupled with heat, hydrolysis of the halogen substituents could potentially occur, though this is generally less common than oxidation for this class of compounds.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, it should be considered incompatible with strong oxidizing agents, strong acids (though it may form stable salts, vigorous reactions are possible), and sources of ignition.[1] Contact with these substances can lead to rapid degradation or hazardous reactions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of solid compound (darkening) | Oxidation due to prolonged exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. |
| Unexpected peaks in HPLC analysis of a recently prepared solution | Degradation of the compound in the solvent. Oxidation catalyzed by impurities in the solvent or exposure to light. | Prepare fresh solutions for analysis. Use high-purity, degassed solvents. Protect solutions from light by using amber vials or covering with aluminum foil. Consider preparing solutions in a slightly acidic buffer if compatible with the downstream application. |
| Poor recovery of the compound from a reaction mixture | Degradation under the reaction conditions (e.g., high temperature, presence of oxidizing or strong basic reagents). | Perform a stability study of the compound under the proposed reaction conditions without other reactants to assess its stability. Consider using milder reaction conditions or protecting the amine groups if necessary. |
| Formation of colored byproducts in a reaction | Oxidation of the diamine. This is a common issue with aromatic diamines. | Purge the reaction vessel with an inert gas before and during the reaction. Use degassed solvents. If possible, conduct the reaction in the dark. |
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.
Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C
| Condition | Time (hours) | Assay (% of Initial) | Total Impurities (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 |
| 24 | 99.5 | 0.5 | |
| 48 | 99.1 | 0.9 | |
| 72 | 98.7 | 1.3 | |
| pH 7 Buffer | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 | |
| 48 | 90.8 | 9.2 | |
| 72 | 86.5 | 13.5 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 |
| 24 | 92.3 | 7.7 | |
| 48 | 85.1 | 14.9 | |
| 72 | 78.9 | 21.1 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 72 hours at 60°C | ~5% | Minimal degradation, potential for minor hydrolysis products. |
| 0.1 M NaOH | 72 hours at 60°C | ~30% | Oxidative and potential hydrolysis products. |
| 3% H₂O₂ | 24 hours at RT | ~25% | Oxidized dimers and polymers. |
| Thermal | 7 days at 80°C (solid) | ~2% | Minor oxidative products. |
| Photolytic | 7 days (ICH Q1B) | ~15% | Colored oxidative degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Stability chambers (for thermal and photolytic studies)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw samples at 0, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a stability chamber at 80°C.
-
Withdraw samples at 0 and 7 days.
-
Prepare solutions of the stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (in methanol) to light conditions as specified in ICH guideline Q1B.
-
Withdraw samples at 0 and 7 days.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the assay of the parent compound and the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Preventing Byproduct Formation in the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and minimize byproduct formation during their experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to undesirable byproducts and low yields in the synthesis of fluorinated heterocycles.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing low or no conversion of my starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion in heterocycle fluorination can stem from several factors, primarily related to the reagents and reaction conditions.
-
Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture. For instance, silver (II) fluoride (AgF₂) is hygroscopic and can decompose in the presence of water.[1] Similarly, anhydrous fluoride salts used in nucleophilic aromatic substitution (SₙAr) reactions are highly moisture-sensitive.[1]
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed, or conversely, elevated temperatures might lead to decomposition.[1]
-
Solution: Systematically screen a range of temperatures to find the optimal conditions for your specific substrate and reagent combination.
-
-
Catalyst Deactivation: In catalyst-driven reactions, impurities or the presence of certain functional groups, like tertiary amines in some cases, can lead to catalyst deactivation.[1]
-
Solution: Ensure the purity of your starting materials and solvents. If catalyst deactivation is suspected, consider performing a preliminary purification of the starting material or using a higher catalyst loading.
-
Issue 2: Formation of Multiple Products and Low Regioselectivity
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the fluorination?
Answer: The formation of multiple products is a common challenge due to the presence of several reactive sites on many heterocyclic rings.[1]
-
Multiple Reactive C-H Bonds: The electronic and steric properties of substituents on the heterocycle influence which C-H bonds are most susceptible to fluorination.[1]
-
Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit different selectivities.
Issue 3: Decomposition of Starting Material or Product
Question: I am observing the decomposition of my starting material or the desired fluorinated product. What could be the cause?
Answer: Decomposition is often a result of harsh reaction conditions, especially with sensitive heterocyclic systems.
-
Harsh Reaction Conditions: Sensitive rings, such as pyrroles and indoles, are prone to oxidation and polymerization under strongly acidic or basic conditions, or in the presence of strong electrophiles.[1][2]
-
Solution: Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[1] The use of a base like lithium carbonate (Li₂CO₃) at low temperatures has been effective in preventing the formation of dimeric byproducts in the fluorination of indoles.[1] Running the reaction at a lower temperature can also prevent byproduct formation for thermally sensitive substrates.[1]
-
-
Incompatible Solvent: The solvent can play a role in product degradation. Nucleophilic solvents can sometimes react with the product, displacing the newly introduced fluorine atom.[1] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1]
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions.[1] In some cases, ethyl acetate has been found to be effective in avoiding fluoride displacement.[1] Always check the compatibility of your fluorinating agent with the chosen solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: I am using Selectfluor for an electrophilic fluorination, but the reaction is not working. What could be the issue?
A1: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for instance, using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.[1] The presence of a base can also be crucial. Additionally, ensure the Selectfluor has been stored properly and is not degraded.[1]
Q2: My heterocycle is electron-deficient. Why is nucleophilic fluorination still giving a low yield?
A2: Nucleophilic fluorination of electron-deficient heterocycles can be challenging because the intermediate formed after fluoride attack (a Meisenheimer complex) is often reversible.[2] The elimination of the fluoride ion to regenerate the starting material can be preferred over the elimination of a hydride to form the product.[2] To overcome this, powerful and anhydrous nucleophiles are often required.[2]
Q3: How does the choice of fluorinating agent affect elimination byproducts in the synthesis of secondary fluoroalkanes from secondary alcohols?
A3: The choice of fluorinating agent is critical in controlling the Sₙ2/E2 selectivity. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are known to cause significant elimination.[3] Newer reagents, such as PyFluor, have been developed to be more selective for substitution and produce minimal elimination byproducts.[3]
Q4: What are the most effective purification techniques for fluorinated heterocyclic compounds?
A4: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for purifying fluorinated compounds.[4]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup. A specialized technique, Fluorous SPE (F-SPE), leverages fluorous-fluorous interactions for selective separation.[4]
-
Crystallization: An effective method for obtaining highly pure material, though finding suitable crystallization conditions can be challenging due to the altered solubility of fluorinated compounds.[4]
Data Summary Tables
Table 1: Comparison of Fluorinating Agents for Secondary Fluoroalkane Synthesis
| Fluorinating Agent | Yield of Sₙ2 Product (%) | Extent of Elimination Byproduct | Reference |
| DAST | Variable | Significant | [3] |
| Deoxo-Fluor | Variable | Significant | [3] |
| PyFluor | High | Minimal | [3] |
| AlkylFluor | 50-79% | Minor | [3] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor
This protocol provides a general method for the fluorination of an activated heterocycle.
Materials:
-
Heterocyclic starting material
-
Selectfluor
-
Anhydrous acetonitrile (ACN)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry vial under an inert atmosphere, dissolve the heterocyclic starting material (1.0 equiv.) in anhydrous acetonitrile.
-
Add Selectfluor (1.1 equiv.) to the solution in one portion.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with additional acetonitrile.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated heterocycle.[1]
Protocol 2: Purification using Fluorous Solid-Phase Extraction (F-SPE)
This protocol is for the separation of a fluorous-tagged compound from non-fluorous impurities.
Materials:
-
Fluorous SPE cartridge
-
Crude reaction mixture containing the fluorous-tagged compound
-
Fluorophilic solvent (e.g., methanol, acetonitrile)
-
Fluorophobic solvent (e.g., 80:20 methanol:water)
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a solvent miscible with the equilibration solvent.
-
Load the sample onto the cartridge at a slow and steady flow rate.[4]
-
-
Washing (Elution of Non-fluorous Impurities):
-
Elution of the Fluorinated Compound:
-
Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[4]
-
-
Post-Purification:
-
Evaporate the solvent from the collected pure fraction to obtain the purified compound.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 4-Chloro-5-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluorobenzene-1,2-diamine. The information is designed to address common challenges encountered during the scale-up of reactions involving this intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in the formation of benzimidazole derivatives, which are prevalent scaffolds in numerous therapeutic areas, including antiulcer, anthelmintic, and antiviral agents. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Q2: What are the main safety concerns when handling this compound on a larger scale?
A2: As with many aromatic amines, this compound should be handled with care. Key safety considerations for scale-up include:
-
Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and protective clothing, is essential.
-
Inhalation: The compound may be harmful if inhaled. Operations should be conducted in well-ventilated areas or with appropriate respiratory protection.
-
Thermal Stability: The condensation reaction to form benzimidazoles is often exothermic. On a large scale, this can pose a risk of a thermal runaway reaction. A thorough thermal hazard assessment is crucial before proceeding with scale-up.
Q3: How do the chloro and fluoro substituents affect the reactivity of the diamine?
A3: The electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density of the aromatic ring. This can impact the nucleophilicity of the amine groups, potentially slowing down the reaction rate compared to unsubstituted o-phenylenediamine. However, these substituents can also influence the regioselectivity of the reaction when reacting with asymmetric reagents.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Problem: The reaction to form the desired benzimidazole derivative is sluggish, resulting in low yields and a significant amount of unreacted starting material.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Increase catalyst loading. - Screen alternative catalysts (e.g., Lewis acids, Brønsted acids). - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while carefully monitoring for exotherms. - Consider using a higher-boiling solvent if the reaction temperature is limited by the current solvent's boiling point. |
| Reduced Nucleophilicity of the Diamine | - The electron-withdrawing halogen substituents decrease the nucleophilicity of the amine groups. A stronger acid catalyst or higher temperatures may be required to drive the reaction to completion. |
Issue 2: Formation of Regioisomers
Problem: The reaction with an unsymmetrical aldehyde or carboxylic acid yields a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Similar Reactivity of the Two Amino Groups | - The electronic and steric differences between the two amino groups are small, leading to a lack of regioselectivity. |
| Reaction Conditions | - Temperature: Lowering the reaction temperature may enhance selectivity. - Catalyst: Certain catalysts may favor the formation of one isomer over the other. A screening of different acid catalysts is recommended. - Solvent: The polarity of the solvent can influence the transition state and affect regioselectivity. Experiment with a range of solvents. |
A logical workflow for addressing regioselectivity issues is outlined below:
Caption: Troubleshooting workflow for regioselectivity.
Issue 3: By-product Formation
Problem: In addition to the desired 2-substituted benzimidazole, a significant amount of a 1,2-disubstituted benzimidazole by-product is formed.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Stoichiometry | - An excess of the aldehyde or carboxylic acid can lead to the formation of the disubstituted product. Use a 1:1 stoichiometric ratio or a slight excess of the diamine. |
| Reaction Conditions | - Temperature: Higher temperatures may promote the formation of the disubstituted by-product. - Reaction Time: Prolonged reaction times can also lead to further reaction of the initially formed 2-substituted benzimidazole. |
Issue 4: Thermal Runaway during Scale-Up
Problem: A significant exotherm is observed during the reaction, posing a risk of a thermal runaway, especially in a large-scale batch reactor.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exothermic Condensation Reaction | - The reaction to form the benzimidazole ring is inherently exothermic. |
| Inadequate Heat Removal | - The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient. |
| Control of Reagent Addition | - Semi-batch process: Instead of adding all reagents at once, add the more reactive component (e.g., the aldehyde) portion-wise or via a controlled feed to manage the rate of heat generation. - Cooling: Ensure the reactor's cooling system is adequate for the scale and the heat of reaction. |
The following diagram illustrates the relationship between heat generation and heat removal in a batch reactor:
Caption: Heat balance in a chemical reactor.
Issue 5: Purification and Isolation Challenges
Problem: The final product is difficult to purify on a large scale due to the presence of closely related impurities or poor crystallization behavior.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Regioisomers | - Regioisomers often have very similar physical properties, making separation by crystallization or chromatography challenging. Revisit the reaction conditions to improve selectivity. |
| Residual Starting Materials and By-products | - Optimize the reaction to maximize conversion and minimize by-product formation. - Develop a robust work-up procedure to remove impurities before crystallization (e.g., acid/base washes). |
| Polymorphism | - The final API may exist in different crystalline forms (polymorphs) with varying stability and solubility. Conduct a polymorph screen to identify the most stable form and develop a crystallization process that consistently produces it. |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Benzimidazoles:
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) in a reactor equipped with a condenser and temperature probe, add the aldehyde or carboxylic acid (1.0-1.1 eq.).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or a Lewis acid) in a catalytic amount (e.g., 0.05-0.2 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Note: For scale-up, a semi-batch process where the aldehyde is added portion-wise to the solution of the diamine and catalyst is recommended to control the exotherm. A thorough risk assessment should be performed before any scale-up operation.
Technical Support Center: Analytical Techniques for Monitoring Reaction Progress and Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common analytical techniques used to monitor chemical reaction progress and assess purity. The content is tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction progress and determining the purity of compounds. Its high resolution and sensitivity make it ideal for separating complex mixtures.
Troubleshooting Guide & FAQs
Q1: Why is my HPLC system showing abnormally high backpressure?
A1: High backpressure is a common issue in HPLC and typically indicates a blockage in the system. Here are the likely causes and solutions:
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.
-
Precipitated Buffer Salts: Changes in mobile phase composition can cause buffer salts to precipitate and block the system.
-
Solution: Flush the system with a high-aqueous wash to dissolve the precipitated salts. Ensure mobile phase components are miscible.
-
-
Contaminated In-line Filter or Guard Column: These components are designed to trap particulates and can become clogged over time.
-
Solution: Replace the in-line filter or guard column.
-
-
Kinked or Blocked Tubing: Physical obstruction in the tubing can lead to a pressure increase.
-
Solution: Inspect all tubing for kinks or blockages and replace if necessary.
-
Q2: My chromatogram shows peak tailing. What could be the cause and how can I fix it?
A2: Peak tailing, where the peak has an asymmetrical shape with a "tail," can compromise quantification. Common causes include:
-
Secondary Interactions with an Active Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Solution: Use a mobile phase with a lower pH to suppress silanol ionization or add a basic modifier like triethylamine (TEA) to the mobile phase. Using a high-purity silica column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q3: The retention times of my peaks are shifting. What should I investigate?
A3: Drifting retention times can make peak identification unreliable. The following factors should be checked:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase and ensure the reservoir is well-sealed.
-
-
Fluctuations in Column Temperature: Temperature affects solvent viscosity and, consequently, retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Inconsistent Flow Rate: Issues with the pump, such as worn seals or check valves, can lead to an unstable flow rate.
-
Solution: Regularly maintain the pump, including replacing seals and cleaning check valves. Degassing the mobile phase is also crucial to prevent air bubbles in the pump.[3]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Potential Issue Indication |
| System Backpressure (Standard HPLC) | 500–4000 psi (35–275 bar) | High: >4000 psi (Blockage) Low: <500 psi (Leak, air bubbles)[1] |
| System Backpressure (UHPLC) | 4000–15,000 psi (275–1034 bar) | High: >15,000 psi (Blockage) Low: <4000 psi (Leak, air bubbles)[1] |
| Flow Rate | 0.5 - 2.0 mL/min (for standard 4.6 mm ID columns) | Fluctuations can lead to retention time variability. |
| Peak Resolution (Rs) | ≥ 1.5 | Rs < 1.5 indicates incomplete separation of adjacent peaks. |
Experimental Protocol: Reaction Monitoring by HPLC
-
Method Development:
-
Select a suitable column and mobile phase that provides good separation between the starting material, product, and any significant byproducts. A common starting point for reversed-phase chromatography is a C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
-
Standard Preparation:
-
Prepare stock solutions of the starting material and, if available, the product at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Create a series of dilutions to generate a calibration curve (e.g., four or more concentration levels).
-
-
Reaction Sampling:
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared reaction samples in chronological order.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product in the chromatograms of the reaction samples based on their retention times.
-
Use the calibration curve to determine the concentration of the starting material and product at each time point.
-
Plot the concentration of the starting material and product versus time to monitor the reaction progress. Calculate the percent conversion and purity at each time point.
-
Visualization
Caption: Troubleshooting workflow for common HPLC issues.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance.
Troubleshooting Guide & FAQs
Q1: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
A1: Streaking, where the spot elongates instead of remaining a tight circle, can obscure results. Common causes include:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.
-
Solution: Dilute the sample and re-spot a smaller amount.
-
-
Highly Polar Compounds: Very polar compounds can interact strongly with the stationary phase, leading to streaking.
-
Solution: Add a small amount of a polar solvent like methanol to the eluent or a modifier like acetic acid or triethylamine to improve spot shape.
-
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.
-
Solution: Ensure the sample is completely dissolved before spotting. You may need to use a different spotting solvent.
-
Q2: My spots are not moving from the baseline (low Rf) or are running with the solvent front (high Rf). How do I adjust the separation?
A2: The position of the spots on the TLC plate is determined by the polarity of the mobile phase (eluent).
-
Spots at the Baseline (Low Rf): The eluent is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of the eluent by adding a more polar solvent to the mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
-
Spots at the Solvent Front (High Rf): The eluent is too polar and is moving all components, including the polar ones, too quickly.
-
Solution: Decrease the polarity of the eluent by adding a less polar solvent (e.g., increasing the percentage of hexane).
-
Q3: The spots on my developed TLC plate are not visible. What should I do?
A3: Many organic compounds are colorless and require a visualization technique to be seen on a TLC plate.
-
UV Light: If the compounds contain a UV-active chromophore, they can be visualized under a UV lamp (typically at 254 nm). The spots will appear as dark patches on a fluorescent background.
-
Staining: If the compounds are not UV-active, a chemical stain is required. Common stains include:
-
Potassium Permanganate (KMnO4): A general stain for compounds with oxidizable functional groups (e.g., alkenes, alkynes, alcohols).
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.
-
Vanillin or Anisaldehyde Stains: These require heating the plate after dipping and can produce a range of colors for different compounds.
-
Quantitative Data Summary
| Solvent | Polarity Index | Common Use |
| Hexane/Pentane | 0.1 | Very non-polar eluent component |
| Toluene | 2.4 | Non-polar eluent component |
| Dichloromethane | 3.1 | Medium polarity eluent component |
| Diethyl Ether | 2.8 | Medium polarity eluent component |
| Ethyl Acetate | 4.4 | Medium-to-high polarity eluent component |
| Acetone | 5.1 | Polar eluent component |
| Acetonitrile | 5.8 | Polar eluent component |
| Methanol | 5.1 | Very polar eluent component |
An ideal Rf value for good separation is typically between 0.2 and 0.6.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three small, evenly spaced points on the baseline for spotting.
-
-
Prepare the Developing Chamber:
-
Pour the chosen eluent into a developing chamber (e.g., a beaker with a watch glass cover) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.
-
-
Spot the TLC Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of the starting material on the leftmost point on the baseline.
-
Lane 2 (Co-spot): Spot the starting material on the middle point, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost point.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze the TLC Plate:
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp and/or an appropriate stain.
-
Circle the visible spots with a pencil.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Visualization
Caption: A typical workflow for monitoring a reaction using TLC.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the identity of reaction products and assess their purity by detecting and identifying impurities.
Troubleshooting Guide & FAQs
Q1: I am not seeing any signal for my compound of interest. What are the possible reasons?
A1: A complete loss of signal can be frustrating. Here are some common causes to investigate:
-
Improper Sample Preparation: The concentration of your sample may be too low, or it may contain substances that suppress ionization.
-
Solution: Ensure your sample is at an appropriate concentration for the instrument. Avoid non-volatile salts (e.g., phosphates, sulfates) and detergents, as they can interfere with ionization. Use volatile buffers like ammonium acetate if necessary.[4]
-
-
Incorrect Instrument Settings: The mass spectrometer may not be set to scan the correct mass range, or the ionization source parameters may not be optimal for your analyte.
-
Solution: Verify that the mass range includes the expected m/z of your compound. Optimize ion source parameters such as temperatures and voltages.
-
-
System Contamination or Clog: A dirty ion source or a clog in the sample introduction line can prevent your sample from reaching the detector.
-
Solution: Clean the ion source according to the manufacturer's instructions. Check for and clear any blockages in the sample flow path.
-
-
No Stable Spray (for ESI): In Electrospray Ionization (ESI), a stable spray is crucial for generating ions.
-
Solution: Visually inspect the ESI needle to ensure a fine, stable spray is being generated. An unstable spray could be due to a clog, incorrect solvent composition, or improper source settings.
-
Q2: My mass accuracy is poor, making it difficult to confirm the elemental composition. How can I improve it?
A2: High mass accuracy is critical for confident compound identification.
-
Instrument Calibration: The mass spectrometer needs to be calibrated regularly with a known standard.
-
Sufficient Signal Intensity: Low signal intensity can lead to poor ion statistics and, consequently, poor mass accuracy.
-
Solution: Ensure your sample concentration is sufficient to produce a strong signal.
-
-
Presence of an Internal Calibrant: For the highest mass accuracy, an internal calibrant can be used to correct for any drift during the analysis.
-
Solution: If your instrument and software support it, introduce a known compound that will be present in all your samples to be used for real-time mass correction.
-
Q3: I am observing unexpected peaks or high background noise in my mass spectrum. What could be the source?
A3: Extraneous peaks and high background can complicate data interpretation.
-
Contamination: Contamination can come from various sources, including solvents, glassware, the sample itself, or carryover from a previous injection.
-
Solution: Use high-purity, LC-MS grade solvents. Ensure all glassware is thoroughly cleaned. Run blank injections between samples to check for carryover.
-
-
Ion Suppression or Enhancement: The presence of other components in the sample matrix can affect the ionization of your analyte.
-
Solution: Improve sample cleanup to remove interfering matrix components. Diluting the sample can also sometimes mitigate matrix effects.
-
-
Adduct Formation: Your compound may be forming adducts with ions present in the mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+).
-
Solution: This is a common phenomenon. Be aware of the expected masses of common adducts. Using a mobile phase with a lower concentration of salts can reduce adduct formation.
-
Quantitative Data Summary
| Mass Analyzer Type | Typical Mass Accuracy (ppm) | Typical Resolution (FWHM) | Key Feature |
| Quadrupole (QqQ) | ~100-200 | Low (~1,000-5,000) | Excellent for targeted quantification (MRM) |
| Time-of-Flight (TOF) | < 5 | High (up to 60,000) | High-speed full-scan analysis, good for screening |
| Orbitrap | < 2 | Very High (up to 240,000+) | Excellent mass accuracy and resolution for confident identification[7] |
| FT-ICR | < 1 | Extremely High (>1,000,000) | Highest performance in mass accuracy and resolution[7] |
ppm = parts per million; FWHM = Full Width at Half Maximum
Experimental Protocol: Purity Analysis by LC-MS
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a final concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).
-
The final solvent should be compatible with the LC mobile phase and MS ionization source. Avoid non-volatile buffers and salts.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
LC-MS Method Setup:
-
Develop an LC method that separates the main compound from potential impurities.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected product and any potential byproducts or impurities.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperatures) for the compound of interest by infusing a standard solution if possible.
-
-
Data Acquisition:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for all detected peaks.
-
Extract the mass spectrum for each peak.
-
Identify the peak corresponding to the desired product by its mass-to-charge ratio (m/z).
-
Identify any other peaks as potential impurities. Use the accurate mass data to propose elemental compositions for the impurities.
-
Calculate the purity of the sample based on the relative peak areas in the chromatogram (note: this assumes equal ionization efficiency for all components, which may not be accurate. For quantitative purity, a standard for each impurity is required).
-
Visualization
Caption: A logical workflow for troubleshooting signal loss in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and is inherently quantitative, making it an excellent tool for monitoring reaction progress and determining purity without the need for response factors.
Troubleshooting Guide & FAQs
Q1: The integrals in my NMR spectrum are not accurate for quantification. What parameters should I check?
A1: Accurate quantification by NMR requires specific acquisition parameters to be set correctly.
-
Insufficient Relaxation Delay (d1): If the time between scans is too short, nuclei may not fully relax back to their equilibrium state, leading to inaccurate integrals.
-
Solution: The relaxation delay (d1) plus the acquisition time (at) should be at least 5 times the T1 (spin-lattice relaxation time) of the slowest-relaxing nucleus of interest. For most small molecules, a d1 of 30 seconds is a safe starting point if the T1 is unknown.[8]
-
-
Incorrect Pulse Width (Flip Angle): While a 90° pulse gives the maximum signal in a single scan, it requires a longer relaxation delay.
-
Solution: For quantitative NMR, a 90° pulse with an adequate relaxation delay is often recommended. If a shorter delay is necessary, a smaller flip angle (e.g., 30°) can be used, but this will require more scans to achieve the same signal-to-noise ratio.[9]
-
-
Low Signal-to-Noise Ratio (S/N): Poor S/N leads to inaccurate integration.
Q2: My NMR spectrum has a distorted baseline. How can I correct this?
A2: A non-flat baseline can make accurate integration impossible.
-
Improper Data Processing: The baseline correction algorithm used may not be suitable for the spectrum.
-
Solution: Manually adjust the baseline correction points, avoiding regions with broad peaks or signal artifacts. Using a higher-order polynomial for baseline correction can sometimes help, but should be used with caution.
-
-
Very Broad Signals: The presence of very broad signals (e.g., from polymers or macromolecules) can make baseline correction difficult.
-
Solution: If possible, try to remove the source of the broad signals from the sample. Otherwise, careful manual baseline correction is required.
-
-
Acoustic Ringing: This can be an issue in some probes, especially with cryoprobes.
-
Solution: Increase the pre-acquisition delay to allow the ringing to subside before data acquisition begins.
-
Q3: The peaks in my spectrum are broad, leading to poor resolution. What can I do to improve this?
A3: Broad peaks can be caused by several factors.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes.
-
Solution: Carefully shim the magnetic field on your sample. For reaction monitoring, it may be necessary to re-shim periodically if the sample properties change significantly.
-
-
Sample Viscosity: High sample viscosity can lead to broader lines.
-
Solution: Dilute the sample if possible, or run the experiment at a higher temperature to decrease viscosity.
-
-
Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Remove any paramagnetic species from the sample if possible.
-
Quantitative Data Summary
| Acquisition Parameter | Recommended Value for qNMR | Purpose |
| Relaxation Delay (d1) | ≥ 5 x T1 (or ~30 s if T1 is unknown) | Ensures complete relaxation of nuclei between scans for accurate integration.[8] |
| Pulse Width (Flip Angle) | 90° | Maximizes signal per scan, but requires a long relaxation delay. |
| Number of Scans (ns) | Sufficient for S/N ≥ 250:1 | Improves signal-to-noise for accurate integration.[8][10] |
| Acquisition Time (at) | 1-5 seconds | Determines the digital resolution of the spectrum. |
| Receiver Gain | Set automatically or manually to avoid clipping the FID | Amplifies the NMR signal without introducing artifacts. |
Experimental Protocol: Quantitative Reaction Monitoring by NMR
-
Sample Preparation:
-
Prepare the reaction mixture in a deuterated solvent.
-
If an internal standard is to be used for absolute quantification, add a known amount of a suitable standard (a compound with a simple spectrum that does not overlap with reactant or product signals) to the reaction mixture.
-
Transfer the reaction mixture to an NMR tube.
-
-
NMR Instrument Setup:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (at least 5 minutes).
-
Lock the spectrometer on the deuterated solvent signal.
-
Tune and match the probe for the nucleus being observed (e.g., ¹H).
-
Shim the magnetic field to obtain sharp, symmetrical peaks.
-
-
Acquisition of a Reference Spectrum (t=0):
-
Set the quantitative acquisition parameters (e.g., d1 = 30s, ns sufficient for good S/N).
-
Acquire the initial spectrum before initiating the reaction.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction (e.g., by adding a catalyst or by raising the temperature).
-
Set up a series of acquisitions at regular time intervals to monitor the reaction progress.
-
-
Data Processing and Analysis:
-
Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction).
-
Select non-overlapping peaks for the starting material and product for integration.
-
Integrate the selected peaks.
-
Calculate the relative amounts of starting material and product at each time point by comparing their integral values (normalized for the number of protons each signal represents).
-
If an internal standard was used, calculate the absolute concentration of reactants and products at each time point.
-
Plot the concentration or relative amount versus time to obtain the reaction profile.
-
Visualization
Caption: Workflow for quantitative reaction monitoring by NMR spectroscopy.
References
- 1. mastelf.com [mastelf.com]
- 2. nacalai.com [nacalai.com]
- 3. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 4. asdlib.org [asdlib.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. qNMR: Optimal Pulse Length for Acquisition - Mestrelab Resources [mestrelab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 4-Chloro-5-fluorobenzene-1,2-diamine and 4,5-difluorobenzene-1,2-diamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Substituted o-phenylenediamines are pivotal building blocks for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which form the core of numerous pharmaceuticals. This guide provides a comparative analysis of two such precursors: 4-chloro-5-fluorobenzene-1,2-diamine and 4,5-difluorobenzene-1,2-diamine, focusing on their synthesis, reactivity, and applications, supported by available data and established chemical principles.
Physicochemical Properties and Synthetic Accessibility
A primary consideration for the selection of a synthetic precursor is its physical properties and the efficiency of its preparation. While both diamines are solids at room temperature, their substitution patterns influence their electronic properties and, consequently, their reactivity.
| Property | This compound | 4,5-Difluorobenzene-1,2-diamine |
| Molecular Formula | C₆H₆ClFN₂ | C₆H₆F₂N₂ |
| Molecular Weight | 160.58 g/mol | 144.12 g/mol |
| Appearance | Colorless to slightly yellow crystalline solid | White crystalline solid |
| Melting Point | ~150-160 °C | 130-133 °C |
| Solubility | Low solubility in water, soluble in common organic solvents | Data not readily available, expected to be soluble in polar organic solvents |
| Synthesis | Can be prepared via a Diels-Alder reaction followed by subsequent steps. | Commonly synthesized by the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline with high yield. |
Reactivity in Synthesis: A Qualitative Comparison
The primary synthetic utility of these diamines lies in their condensation reactions with carbonyl compounds (aldehydes, carboxylic acids, etc.) to form fused heterocyclic systems. The nature of the halogen substituents on the aromatic ring plays a crucial role in modulating the nucleophilicity of the amino groups and thus the overall reaction kinetics.
Both fluorine and chlorine are electron-withdrawing groups through induction (-I effect), which decreases the electron density on the benzene ring and reduces the basicity and nucleophilicity of the amine functionalities. However, they also exhibit a positive mesomeric effect (+M effect) due to their lone pairs of electrons, which can donate electron density to the ring. For halogens, the inductive effect generally outweighs the mesomeric effect.
-
4,5-Difluorobenzene-1,2-diamine: The two fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing inductive effect. This is expected to significantly reduce the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine.
-
This compound: Here, the combined inductive effects of a chlorine and a fluorine atom are at play. While chlorine is less electronegative than fluorine, its inductive effect is still significant. The overall electron-withdrawing character of the chloro-fluoro substitution pattern is expected to be substantial, leading to a decrease in the reactivity of the diamine in nucleophilic reactions.
Experimental Protocols: A General Approach to Benzimidazole Synthesis
While specific reaction conditions will vary depending on the substrate and the desired product, a general protocol for the synthesis of benzimidazoles from these diamines is outlined below. This protocol is based on well-established methods for benzimidazole synthesis from o-phenylenediamines.
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like N,N-dimethylformamide). |
| 2. Reagent Addition | Add the aldehyde or carboxylic acid (1-1.2 equivalents). If using a carboxylic acid, a dehydrating agent or operation at high temperatures is typically required. For reactions with aldehydes, a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid) or an oxidizing agent (for oxidative cyclization) may be added. |
| 3. Reaction Conditions | The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC). |
| 4. Work-up | After completion of the reaction, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) if an acidic catalyst was used. |
| 5. Purification | The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel. |
Visualizations
To further illustrate the synthetic considerations, the following diagrams outline the synthetic pathways and logical relationships.
Caption: Synthetic pathways to the target diamines.
Caption: General workflow for benzimidazole synthesis.
Caption: Influence of substituents on diamine reactivity.
Applications and Conclusion
Both this compound and 4,5-difluorobenzene-1,2-diamine are valuable intermediates for accessing fluorinated heterocyclic compounds. The resulting 5-chloro-6-fluorobenzimidazoles and 5,6-difluorobenzimidazoles are key scaffolds in the development of new therapeutic agents, including kinase inhibitors and other targeted therapies. The choice between these two diamines will likely be dictated by a combination of factors including commercial availability, cost, and the specific electronic properties desired in the final product. For instance, the differing substitution patterns can influence the pKa of the resulting benzimidazole, which can be a critical parameter for drug-receptor interactions.
A Comparative Guide to Halogenated o-Phenylenediamines in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. In the realm of heterocyclic chemistry, halogenated o-phenylenediamines serve as pivotal building blocks for the synthesis of a diverse array of scaffolds, including benzimidazoles, quinoxalines, and phenazines, many of which are of significant interest in drug discovery. This guide provides a comparative analysis of the utility of different halogenated o-phenylenediamines in the synthesis of these key heterocyclic systems, supported by experimental data and detailed protocols.
Comparative Performance in Heterocyclic Synthesis
The nature of the halogen substituent on the o-phenylenediamine ring can significantly influence the course and outcome of heterocyclic ring formation. Electron-withdrawing effects, steric hindrance, and the ability of heavier halogens to participate in halogen bonding can all play a role in reaction rates, yields, and even the feasibility of certain transformations.
Benzimidazole Synthesis
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities. Their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The electronic nature of the halogenated o-phenylenediamine can impact the nucleophilicity of the amino groups and thus the rate of cyclization.
Table 1: Comparison of Halogenated o-Phenylenediamines in Benzimidazole Synthesis
| Halogenated o-Phenylenediamine | Reagent | Product | Yield (%) | Reference |
| 4,5-Dichloro-1,2-phenylenediamine | Trifluoroacetic acid | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | Not specified | [1] |
| 4,5-Dibromo-1,2-phenylenediamine | Trifluoroacetic acid | 5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole | Not specified | [1] |
| 4,5-Diiodo-1,2-phenylenediamine | Glycolic acid | 5,6-Diiodo-2-hydroxymethyl-1H-benzimidazole | 66 | [1] |
| 4,5-Diiodo-1,2-phenylenediamine | N,N'-Carbonyldiimidazole | 5,6-Diiodo-1H-benzo[d]imidazol-2(3H)-one | 67 | [1] |
| Unsubstituted o-phenylenediamine | N,N'-Carbonyldiimidazole | 1H-benzo[d]imidazol-2(3H)-one | 45 | [1] |
Note: Direct yield comparison for all halogenated derivatives under identical conditions is limited in the cited literature. The data presented is extracted from the available synthesis of various derivatives.
Quinoxaline Synthesis
Quinoxalines, another important class of nitrogen-containing heterocycles, are generally synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reactivity of the diamine is a key factor in this transformation.
Table 2: Comparison of Halogenated o-Phenylenediamines in Quinoxaline Synthesis
| Halogenated o-Phenylenediamine | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 4,5-Difluoro-1,2-phenylenediamine | Oxalic acid | 5,6-Difluoroquinoxaline-2,3-diol | Not specified | [2] |
| 4,5-Dichloro-1,2-phenylenediamine | Oxalic acid | 5,6-Dichloroquinoxaline-2,3-diol | Not specified | [2] |
| 4,5-Dibromo-1,2-phenylenediamine | Oxalic acid | 5,6-Dibromoquinoxaline-2,3-diol | Not specified | [2] |
| 4,5-Diiodo-1,2-phenylenediamine | Oxalic acid | 5,6-Diiodoquinoxaline-2,3-diol | Not specified | [2] |
Note: Specific yield data for the synthesis of these diols from their respective halogenated precursors were not detailed in the provided search results, but the synthesis strategy is outlined.
Experimental Protocols
General Procedure for the Synthesis of 2-Trifluoromethyl-1H-benzimidazoles[1]
A mixture of the corresponding 4,5-dihalo-1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1 equivalents) in phosphorus oxychloride is heated under reflux for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford the desired product.
General Procedure for the Synthesis of Quinoxaline-2,3-diols[2]
The respective 4,5-dihalo-1,2-phenylenediamine (1 equivalent) is heated with oxalic acid (1.1 equivalents) in N,N-dimethylformamide (DMF). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washed with a suitable solvent.
Synthesis of Phenazines via Schiff Base Condensation[3]
Fine powders of an o-diamine and an o-quinone (2:1 ratio) are placed in a closed test tube under an inert atmosphere (argon or nitrogen). The mixture is agitated at 35 °C for 2-4 hours. In some cases, a drop of acetic acid is added to moisten the reaction medium. After the reaction, the product is adsorbed onto silica gel and purified by column chromatography using a hexane-ethyl acetate gradient to yield the phenazine derivative.[3]
Reaction Workflows and Logical Relationships
The synthesis of these heterocyclic systems from halogenated o-phenylenediamines follows logical reaction pathways that can be visualized.
Caption: Synthetic pathways from halogenated o-phenylenediamines.
References
A Comparative Guide to the Biological Activity of Benzimidazoles Derived from Different Fluorinated Diamines
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of fluorine atoms into this scaffold can significantly enhance pharmacological properties, including metabolic stability and binding affinity. This guide provides an objective comparison of the biological activity of benzimidazole derivatives synthesized from different fluorinated o-phenylenediamines, supported by experimental data and detailed protocols.
Anticancer Activity: A Comparative Analysis
The antiproliferative activity of fluorinated benzimidazoles has been extensively evaluated against various cancer cell lines. The degree and position of fluorine substitution on the diamine precursor play a crucial role in determining the cytotoxic potential of the resulting benzimidazole derivatives.
Table 1: Comparative Anticancer Activity (IC50, µM) of Benzimidazoles Derived from Different Fluorinated Diamines
| Compound ID | Fluorinated Diamine Precursor | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | 4-Fluoro-1,2-phenylenediamine | A549 (Lung) | 0.377 | [1] |
| A498 (Kidney) | 0.377 | [1] | ||
| A375 (Melanoma) | 0.377 | [1] | ||
| HeLa (Cervical) | 0.188 | [1] | ||
| HepG2 (Liver) | 0.188 | [1] | ||
| ORT15 | 4-Fluoro-1,2-phenylenediamine (with 5-methyl substitution on benzimidazole) | A549 (Lung) | 0.354 | [1] |
| A498 (Kidney) | 0.354 | [1] | ||
| HeLa (Cervical) | 0.354 | [1] | ||
| A375 (Melanoma) | 0.177 | [1] | ||
| HepG2 (Liver) | 0.177 | [1] | ||
| Compound with difluoro moiety | 3,5-Difluoro-1,2-phenylenediamine | MCF-7 (Breast) | 1.59 | [1] |
| Compound 4r | Not specified | PANC-1 (Pancreatic) | 5.5 | |
| A549 (Lung) | 0.3 | |||
| MCF-7 (Breast) | 0.5 | |||
| Compound 4s | Not specified | PANC-1 (Pancreatic) | 6.6 | |
| A549 (Lung) | 1.6 | |||
| MCF-7 (Breast) | 1.2 | |||
| Compound 40 | Not specified | MDA-MB-231 (Breast) | 3.55 | [2] |
| Compound 38 | Not specified | A549 (Lung) | 4.47 | [2] |
| MDA-MB-231 (Breast) | 4.68 | [2] | ||
| PC3 (Prostate) | 5.50 | [2] |
Note: "Not specified" indicates that the specific fluorinated diamine precursor was not detailed in the referenced abstract.
Antimicrobial Activity: A Comparative Analysis
Fluorinated benzimidazoles also exhibit significant antimicrobial properties. The substitution pattern of fluorine on the diamine precursor influences the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzimidazoles Derived from Different Fluorinated Diamines
| Compound ID | Fluorinated Diamine Precursor | Microbial Strain | MIC (µg/mL) | Reference |
| 14 | 4-Fluoro-1,2-phenylenediamine | Bacillus subtilis | 7.81 | [3] |
| 18 | 4-Fluoro-1,2-phenylenediamine (with 5-methyl substitution on benzimidazole) | Gram-negative bacteria | 31.25 | [3] |
| Bacillus subtilis | 7.81 | [3] | ||
| 1e, 1g, 1h | 4-Fluoro-3-nitroaniline derivative | Gram-positive bacteria | 10-20 | [4] |
| Various derivatives (except 1a) | 4-Fluoro-3-nitroaniline derivative | Klebsiella pneumoniae | 20 | [4] |
| Compound 63a | Not specified | MRSA | 16 | [5] |
| E. faecalis | 32 | [5] | ||
| Compound 63c | Not specified | MRSA | 8 | [5] |
| E. faecalis | 32 | [5] | ||
| Various derivatives | Not specified | Enterococcus faecalis | 12.5-400 | [6] |
| Staphylococcus aureus | 12.5-400 | [6] | ||
| Candida tropicalis | 6.25-400 | [6] | ||
| Candida albicans | 50-400 | [6] |
Note: "Not specified" indicates that the specific fluorinated diamine precursor was not detailed in the referenced abstract.
Experimental Protocols
Synthesis of Benzimidazoles from Fluorinated Diamines
A general and efficient method for synthesizing benzimidazoles involves the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or an aldehyde.
General Procedure:
-
A mixture of the respective fluorinated o-phenylenediamine (1 mmol) and a substituted aldehyde or carboxylic acid (1 mmol) is prepared.
-
The reaction is typically carried out in a suitable solvent such as ethanol or under solvent-free conditions.
-
A catalyst, such as a mineral acid (e.g., HCl) or a Lewis acid, may be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve neutralization, extraction, and purification by recrystallization or column chromatography to yield the desired fluorinated benzimidazole derivative.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., PEM buffer) with GTP is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of tubulin polymerization in the presence of the compound to that of a control (vehicle-treated) sample. The IC50 value for tubulin polymerization inhibition can be calculated.
Signaling Pathways and Mechanisms of Action
Fluorinated benzimidazoles exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
VEGFR-2 Signaling Pathway in Angiogenesis
Several benzimidazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated benzimidazoles.
Tubulin Polymerization and Cell Cycle Arrest
A primary mechanism of anticancer activity for many benzimidazoles is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][8][9][10][11]
Caption: Mechanism of action of fluorinated benzimidazoles via tubulin polymerization inhibition.
This guide provides a comparative overview of the biological activities of benzimidazoles derived from fluorinated diamines. The presented data highlights the significant potential of these compounds as anticancer and antimicrobial agents. Further research focusing on the structure-activity relationships will be instrumental in the design and development of more potent and selective therapeutic agents.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Comparison of Heterocyclic Products from 4-Chloro-5-fluorobenzene-1,2-diamine and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of quinoxaline and benzimidazole derivatives synthesized from 4-Chloro-5-fluorobenzene-1,2-diamine and related precursors.
This guide provides a detailed comparative analysis of the spectroscopic properties of heterocyclic compounds derived from this compound and its analogs. The focus is on the formation of quinoxalines and benzimidazoles, key structural motifs in numerous pharmaceutical agents. By presenting quantitative spectroscopic data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to serve as a valuable resource for the synthesis and characterization of novel therapeutic candidates.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of heterocyclic systems. Its unique substitution pattern with both chloro and fluoro groups allows for the introduction of these halogens into the final products, which can significantly influence their physicochemical and pharmacological properties. This guide explores the spectroscopic signatures of two major classes of compounds derived from this diamine: quinoxalines and benzimidazoles. A comparative analysis with analogs derived from corresponding dichloro- and difluoro-o-phenylenediamines is also presented to elucidate the influence of the halogen substitution pattern on the spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the products derived from this compound and its analogs.
Quinoxaline Derivatives
Quinoxalines are typically synthesized by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction of this compound with glyoxal would yield 6-chloro-7-fluoroquinoxaline. For comparative purposes, data for related diphenyl derivatives and other analogs are included.
Table 1: Spectroscopic Data of Quinoxaline Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 6-Chloro-7-fluoro-2,3-diphenylquinoxaline [1] | 7.25-7.34 (m, 6H), 7.41-7.44 (m, 4H), 7.88 (d, J=9.28, 1H), 8.19 (d, J=7.6, 1H) | 113.66, 113.87, 125.44, 125.66, 128.38, 129.18, 129.27, 129.78, 129.81, 130.38, 138.38, 138.53, 140.50, 140.61, 153.73, 153.76, 154.39, 156.93, 159.46 | Not available | [M]⁺ 334, [M+2]⁺ 336 |
| 6,7-Dichloro-2,3-diphenylquinoxaline | Not available | Not available | Not available | Not available |
| 6,7-Difluoro-2,3-diphenylquinoxaline | Not available | Not available | Not available | Not available |
Benzimidazole Derivatives
Benzimidazoles are commonly formed by the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. The reaction of this compound with formic acid would produce 5-chloro-6-fluorobenzimidazole. A comprehensive dataset for a 2-(2-pyrazinyl) derivative is presented below, along with data for related analogs.
Table 2: Spectroscopic Data of Benzimidazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) | UV-Vis (λmax, nm) |
| 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole [2] | 7.79 (s, 1H), 8.02 (s, 1H), 8.68 (d, J=2.4 Hz, 1H), 8.79 (dd, J=2.4, 1.6 Hz, 1H), 9.38 (d, J=1.6 Hz, 1H), 13.5 (br s, 1H) | 100.2, 108.9 (d, J=20.2 Hz), 112.5 (d, J=18.5 Hz), 132.8, 139.7, 143.1, 144.3, 144.8, 147.9, 150.1 (d, J=11.7 Hz), 154.2 (d, J=235.5 Hz) | 3435 (N-H), 1610 (C=N), 1580, 1480 (C=C), 1120 (C-F), 780 (C-Cl) | Not available | 254, 328 (in DMSO) |
| 5-Chlorobenzimidazole [3] | 7.25 (dd, 1H, J=8.5, 2.0 Hz), 7.60 (d, 1H, J=8.5 Hz), 7.63 (d, 1H, J=2.0 Hz), 8.24 (s, 1H), 12.6 (br s, 1H) | 112.4, 119.9, 122.9, 127.3, 133.7, 141.9, 144.2 | Not available | [M]⁺ 152, [M+2]⁺ 154[4] | Not available |
| 5-Fluorobenzimidazole [3] | 7.04 (td, 1H, J=9.7, 1.9 Hz), 7.47 (d, 1H, J=7.8 Hz), 7.63 (dd, 1H, J=8.5, 4.9 Hz), 8.38 (s, 1H), 12.81 (s, 1H) | 100.93, 109.62, 115.70, 134.60, 140.79, 143.01, 158.29 | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed heterocyclic systems are provided below.
Synthesis of Quinoxaline Derivatives
The general procedure for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often with acid catalysis.
Example Protocol: Synthesis of 2,3-Diphenyl-6-chloro-7-fluoroquinoxaline [1]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.24 mmol) and benzil (1.24 mmol) in 20 mL of glacial acetic acid.
-
Reaction: Reflux the mixture for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
-
Isolation: Filter the precipitated product and wash it with cold water.
-
Purification: Purify the crude product by column chromatography using a hexane:ethyl acetate mobile phase to obtain the pure 2,3-diphenyl-6-chloro-7-fluoroquinoxaline.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazoles is typically achieved by the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Example Protocol: Synthesis of 5-Chloro-6-fluorobenzimidazole (General Procedure Adaptation)
-
Reactant Preparation: In a round-bottom flask, place this compound (10 mmol).
-
Reaction: Add an excess of formic acid (e.g., 15 mmol). Heat the mixture at 100 °C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is alkaline.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure 5-chloro-6-fluorobenzimidazole.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways for the formation of quinoxaline and benzimidazole derivatives from this compound.
Caption: Synthesis of 6-Chloro-7-fluoroquinoxaline.
Caption: Synthesis of 5-Chloro-6-fluorobenzimidazole.
References
Chloro vs. Fluoro Phenylenediamines: A Comparative Guide to Reactivity in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, chloro and fluoro groups are frequently employed to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive comparison of the impact of chloro and fluoro substituents on the reactivity of phenylenediamines, crucial intermediates in the synthesis of a wide array of pharmaceuticals. By understanding these differences, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug development process.
Executive Summary
The substitution of a hydrogen atom with a chloro or fluoro group on a phenylenediamine ring significantly alters its electron density distribution, thereby influencing its reactivity in key chemical transformations. Generally, the high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect, which can enhance the reactivity of the aromatic ring towards nucleophilic attack and influence the basicity of the amino groups. Conversely, the larger and more polarizable chlorine atom can have a more nuanced impact, balancing inductive and resonance effects. This guide presents a comparative analysis of these effects on two primary reaction types: N-acylation and oxidation, supported by experimental protocols for their assessment.
Comparative Reactivity Analysis
The reactivity of substituted phenylenediamines is fundamentally governed by the electronic properties of the halogen substituent. The interplay of inductive and resonance effects dictates the electron density at the amino groups and on the aromatic ring, which in turn affects reaction rates and regioselectivity.
| Property | Chloro Group | Fluoro Group | Impact on Reactivity |
| Electronegativity (Pauling Scale) | 3.16 | 3.98 | The higher electronegativity of fluorine leads to a stronger inductive electron-withdrawing effect (-I effect). |
| Inductive Effect (-I) | Strong | Very Strong | A stronger -I effect decreases the electron density on the aromatic ring and the basicity of the amino groups. |
| Resonance Effect (+R) | Weak | Weak | Both halogens can donate lone pair electrons to the ring, but this effect is generally weaker than the inductive effect for halogens. |
| Steric Hindrance | Larger | Smaller | The smaller size of the fluorine atom results in less steric hindrance around the adjacent functional groups. |
This differential in electronic and steric properties leads to predictable differences in reactivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, fluoro-substituted rings are generally more reactive than their chloro-substituted counterparts due to the strong inductive stabilization of the Meisenheimer intermediate.[1]
Quantitative Data on Reactivity
While direct comparative kinetic data for many reactions involving chloro- and fluoro-phenylenediamines is not always readily available in the literature, data from analogous systems, such as halogenated nitrobenzenes, provides a clear indication of the expected trends. For example, in the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, the rate of substitution is significantly faster for the fluorinated substrate.[1]
Table 1: Relative Rate Constants for Nucleophilic Aromatic Substitution of Halogenated Nitrobenzenes [1]
| Substrate | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ |
Note: The relative rate can vary depending on the solvent and nucleophile.
For electrophilic aromatic substitution, the inductive electron-withdrawing effect of both halogens deactivates the ring compared to benzene. However, the stronger resonance effect of fluorine can make fluorobenzene more reactive than chlorobenzene in some electrophilic substitutions.[2]
Table 2: Relative Rates of Nitration for Halobenzenes [2]
| Substrate | Relative Rate |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 |
| Chlorobenzene | 0.02 |
This data underscores the importance of considering the specific reaction type when predicting the impact of halogen substitution.
Experimental Protocols for Assessing Reactivity
To facilitate direct comparison, the following detailed experimental protocols are provided for two key reactions: N-acylation and oxidation. These protocols can be adapted to various chloro- and fluoro-substituted phenylenediamine isomers.
Protocol 1: Comparative N-Acylation Kinetics via Spectrophotometric Analysis
This protocol allows for the determination of acylation reaction rates by monitoring the disappearance of the phenylenediamine starting material or the appearance of the acylated product using UV-Vis spectrophotometry.
Materials:
-
Chloro-substituted phenylenediamine
-
Fluoro-substituted phenylenediamine
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the chloro- and fluoro-phenylenediamines of known concentration in the chosen aprotic solvent.
-
Prepare a stock solution of the acylating agent in the same solvent.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the starting phenylenediamine and the expected N-acylated product to identify a wavelength where the absorbance change upon reaction is maximal.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the phenylenediamine stock solution with the solvent.
-
Initiate the reaction by adding a known volume of the acylating agent stock solution and start recording the absorbance at the predetermined analytical wavelength at regular time intervals.
-
Continue monitoring until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction rate from the initial slope of the curve.
-
By varying the concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined using standard kinetic models (e.g., pseudo-first-order conditions).
-
Repeat the experiment under identical conditions for the other halogenated phenylenediamine to compare the rate constants.
-
Protocol 2: Comparative Oxidation Potential via Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation potential of a compound, providing a quantitative measure of its susceptibility to oxidation.
Materials:
-
Chloro-substituted phenylenediamine
-
Fluoro-substituted phenylenediamine
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Preparation of Analyte Solutions:
-
Prepare solutions of the chloro- and fluoro-phenylenediamines of known concentration in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate.
-
Run the cyclic voltammetry experiment, scanning the potential from a non-oxidizing potential to a potential where the phenylenediamine is oxidized, and then back to the initial potential.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the peak oxidation potential (Epa) for each compound.
-
A lower oxidation potential indicates that the compound is more easily oxidized.
-
Compare the Epa values for the chloro- and fluoro-substituted phenylenediamines to assess their relative ease of oxidation.
-
Visualizing the Impact on Reactivity
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Electronic effects of chloro and fluoro groups.
Caption: Workflow for assessing reactivity.
Conclusion
The choice between incorporating a chloro or fluoro group into a phenylenediamine scaffold has significant consequences for its chemical reactivity. The pronounced inductive effect of fluorine generally leads to a decrease in the basicity of the amino groups and can accelerate nucleophilic aromatic substitution reactions. In contrast, the chloro group, with its weaker inductive effect and larger size, can offer a different reactivity profile. By utilizing the experimental protocols outlined in this guide, researchers can quantitatively assess these differences and make data-driven decisions to optimize their synthetic strategies for the development of novel therapeutics. This comparative approach not only enhances synthetic efficiency but also deepens the understanding of structure-activity relationships, a critical aspect of modern drug discovery.
References
A Comparative Guide to the Synthesis of Substituted Benzimidazoles: Methods and Validation
For researchers and professionals in drug development, the efficient synthesis of the benzimidazole scaffold is a critical step in creating novel therapeutic agents. This guide provides an objective comparison of prevalent synthetic methods for producing substituted benzimidazoles, complete with experimental data and detailed protocols to inform methodology selection.
Quantitative Comparison of Synthetic Methods
Modern synthetic techniques offer significant advantages over classical approaches, primarily in terms of reaction efficiency and milder conditions. The use of catalysts and microwave irradiation has dramatically reduced reaction times while often improving yields.[1]
| Synthetic Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours | 60 - 85% | Utilizes readily available starting materials (carboxylic acids).[1][2] | Requires high temperatures and harsh acidic conditions.[1][3] |
| One-Pot Catalytic Synthesis | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency and selectivity; catalyst can often be recycled.[1][4] | Potential for metal contamination from the catalyst.[1] |
| Microwave-Assisted Synthesis | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times and often higher yields.[1][5] | Requires a specialized microwave reactor.[1] |
| Solid-Phase Synthesis | Modern | Stepwise (N/A) | Good to high | Amenable to high-throughput library synthesis and simplified purification.[1] | Higher cost of solid supports and potential for incomplete reactions.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted benzimidazoles using classical, modern catalytic, microwave-assisted, and solid-phase techniques.
Classical Method: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2]
Procedure:
-
In a round-bottom flask, combine the desired carboxylic acid (1.0-1.2 equivalents) with o-phenylenediamine (1.0 equivalent).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and neutralize the acid with a base solution (e.g., 10% NaOH) until a precipitate forms.[2]
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from a suitable solvent.[2]
Modern Catalytic Method: One-Pot Synthesis using a Lanthanum Chloride Catalyst
This one-pot synthesis utilizes a Lewis acid catalyst for the efficient condensation of an o-phenylenediamine with an aldehyde.[6]
Procedure:
-
In a flask, stir a mixture of o-phenylenediamine (1.0 mmol) and an aldehyde (1.2 mmol) in acetonitrile (5 ml).
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC.
-
Upon completion, remove the solvent under reduced pressure.[6]
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography.[6]
Rapid Method: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction between an o-phenylenediamine and a carboxylic acid.[7]
Procedure:
-
Grind o-phenylenediamine (1.0 mmol) with an appropriate carboxylic acid (1.0 mmol) in a pestle and mortar.
-
Place the mixture in a 25 mL glass beaker and add two drops of 4M hydrochloric acid.
-
Subject the beaker to microwave irradiation at 50% power for 1.5 to 4 minutes, depending on the carboxylic acid used.[7]
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[7]
High-Throughput Method: Solid-Phase Synthesis
This method is well-suited for creating libraries of benzimidazole derivatives through a stepwise process on a solid support.[8]
Procedure:
-
Monoalkylation: Swell a resin with a suitable linker (e.g., resin-bound bromoacetamide) in a solvent like N,N-dimethylformamide (DMF). Add a solution of the desired o-phenylenediamine and a base (e.g., diisopropylethylamine - DIPEA) and agitate the mixture. After the reaction, wash the resin thoroughly.
-
Cyclization: Swell the monoalkylated resin-bound o-phenylenediamine in a solvent mixture (e.g., trimethyl orthoformate/ethanol). Add the desired aldehyde and agitate the mixture. Wash the resin after the reaction is complete.
-
Cleavage: Treat the resin-bound benzimidazole with a cleavage cocktail (e.g., a solution of trifluoroacetic acid - TFA) to release the final product from the solid support.
-
Purification: Concentrate the filtrate in vacuo to obtain the crude benzimidazole, which can then be purified by standard methods if necessary.
Visualizing Synthetic Workflows and Method Comparison
To further clarify the relationships and distinctions between these synthetic approaches, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 6. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"literature review of synthetic applications of 4-Chloro-5-fluorobenzene-1,2-diamine"
A Comparative Guide to the Synthetic Applications of 4-Chloro-5-fluorobenzene-1,2-diamine
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a critical building block in the synthesis of various heterocyclic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the introduction of these halogens into target molecules, which can significantly modulate their biological and material properties. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides a comparative overview of the primary synthetic applications of this compound, focusing on the preparation of quinoxalines and benzimidazoles, which are key scaffolds in drug development and materials science.[4][5][6] We will compare synthetic routes using this diamine with alternative methodologies, supported by experimental data and detailed protocols.
Synthesis of Substituted Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds present in numerous pharmacologically active molecules and functional materials.[7] The most common and direct method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][8][9]
Synthesis using this compound
The reaction of this compound with various 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) yields 6-chloro-7-fluoro-substituted quinoxalines. This reaction provides a straightforward route to quinoxaline derivatives bearing this specific halogen substitution pattern, which is valuable for structure-activity relationship (SAR) studies.
A representative reaction scheme is as follows:
-
Reactants: this compound and a 1,2-dicarbonyl compound (e.g., Benzil).
-
Product: 6-Chloro-7-fluoro-2,3-diphenylquinoxaline.
-
Conditions: Typically refluxing in a solvent like ethanol or acetic acid, sometimes with catalytic acid.[8]
Caption: General workflow for quinoxaline synthesis.
Comparison with Alternative Synthetic Methods
While the direct condensation is effective, numerous alternative methods have been developed to improve yields, reduce reaction times, and employ greener conditions.
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages/Disadvantages |
| Direct Condensation | o-phenylenediamine, 1,2-dicarbonyl | Ethanol or Acetic Acid, reflux | 85-95% | Simple, high yield for many substrates. Can require harsh conditions and long reaction times.[8] |
| HFIP-Mediated | o-phenylenediamine, 1,2-dicarbonyl | Hexafluoroisopropanol (HFIP), room temp | ~95% | Very fast (1 hr), mild conditions, recyclable solvent. HFIP is expensive.[8] |
| Nickel-Catalyzed | 2-nitroanilines, alkynes | NiBr₂/1,10-phenanthroline | Good | Utilizes different starting materials, expanding substrate scope.[10] |
| Aerobic Oxidation | Benzyl ketones, o-phenylenediamines | DABCO, Air | Excellent | One-pot synthesis from readily available ketones.[10] |
| Green Synthesis | o-phenylenediamine, α-hydroxyketone | [TMPSA]HSO₄, Water | Good | Uses water as a solvent, mild conditions.[5] |
Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline
-
Setup: To a 100 mL round-bottom flask, add this compound (1.60 g, 10 mmol) and benzil (2.10 g, 10 mmol).
-
Solvent: Add 40 mL of absolute ethanol to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure quinoxaline derivative.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are another privileged scaffold in medicinal chemistry, found in drugs such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole). The Phillips-Ladenburg synthesis, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, is the most common route.
Synthesis using this compound
Reacting this compound with aldehydes or carboxylic acids provides a direct route to 5-chloro-6-fluoro-substituted benzimidazoles. The reaction with aldehydes typically involves an initial condensation to form a Schiff base, followed by an oxidative cyclization.
Caption: Pathway for benzimidazole synthesis from an aldehyde.
Comparison with Alternative Synthetic Methods
Direct condensation with aldehydes can lead to side products. Consequently, a variety of catalysts and conditions have been developed to improve the synthesis of benzimidazoles.
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages/Disadvantages |
| Ammonium Chloride Catalyzed | o-phenylenediamine, aldehyde | NH₄Cl, Ethanol, 80-90°C | Moderate to Good | Green and economically viable method. |
| Dehydrogenative Coupling | o-phenylenediamine, primary alcohol | Co(II) complex | Good to Excellent | Direct synthesis from alcohols, avoids aldehyde instability.[11] |
| Microwave-Assisted (Acid) | o-phenylenediamine, carboxylic acid | PPA or H₂SO₄-SiO₂, Microwave | Good to High | Significantly reduced reaction times.[12] |
| Transition Metal Catalyzed | o-phenylenediamine, aldehyde | Cu(II) acetate, Ru, Pd, Rh catalysts | Good | Milder conditions, but metal catalysts can be expensive and require removal. |
Experimental Protocol: Synthesis of 5-Chloro-6-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole
-
Setup: In a 50 mL round-bottom flask, combine this compound (0.80 g, 5 mmol) and 4-methoxybenzaldehyde (0.68 g, 5 mmol) in 20 mL of ethanol.
-
Catalyst: Add ammonium chloride (0.08 g, 1.5 mmol, 30 mol%).
-
Reaction: Stir the resulting mixture at 80°C.
-
Monitoring: Monitor the reaction by TLC (eluent: hexane:ethyl acetate, 2:1 v/v).
-
Workup: After completion (typically 2-3 hours), pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.
Conclusion
This compound is a valuable precursor for synthesizing specifically halogenated quinoxalines and benzimidazoles. The primary synthetic routes involve straightforward condensation reactions that are well-established in organic chemistry.
Comparison Summary:
-
For Quinoxaline Synthesis: The use of this compound in traditional condensation reactions is reliable. However, for improved efficiency and milder conditions, alternative methods using catalysts like HFIP or one-pot oxidative approaches from ketones represent significant advancements over standard refluxing in ethanol.[8][10]
-
For Benzimidazole Synthesis: Direct condensation with aldehydes catalyzed by simple reagents like NH₄Cl offers a green and economical route. For sensitive substrates or direct use of alcohols, modern dehydrogenative coupling methods catalyzed by transition metals provide an excellent, high-yield alternative.[11]
The choice of synthetic route will depend on the specific requirements of the target molecule, desired scale, cost considerations, and available starting materials. The fluorinated and chlorinated handles provided by this compound remain a powerful tool for chemists in the fields of drug discovery and materials science.
References
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. nbinno.com [nbinno.com]
- 7. mtieat.org [mtieat.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jchemrev.com [jchemrev.com]
A Cost-Benefit Analysis of 4-Chloro-5-fluorobenzene-1,2-diamine in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science, the selection of building blocks for large-scale synthesis is a critical decision, balancing cost, efficiency, and the final product's performance. This guide provides a comprehensive cost-benefit analysis of 4-Chloro-5-fluorobenzene-1,2-diamine, comparing it with viable alternatives for industrial applications. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies.
Executive Summary
This compound is a versatile intermediate, particularly in the synthesis of fluorinated benzimidazoles and quinoxalines, which are key scaffolds in many modern pharmaceuticals. The strategic incorporation of both chlorine and fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1] However, these advantages come at a higher raw material cost compared to non-halogenated or simpler halogenated analogues. This guide presents a comparative analysis against three common alternatives: o-Phenylenediamine, 3,4-Diaminotoluene, and 4,5-Dichloro-o-phenylenediamine.
Comparative Analysis of Starting Materials
The choice of a diamine precursor has a cascading effect on the entire manufacturing process, from initial cost to the properties of the final product. The following tables provide a comparative overview of the key diamines.
Table 1: Cost and Physical Properties of Selected Diamines
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Bulk Price (USD/kg) |
| This compound | 139512-70-2 | 160.57 | >98% | $80 - $150+ | |
| o-Phenylenediamine | 95-54-5 | 108.14 | >99% | ~$5 - $10 | |
| 3,4-Diaminotoluene | 496-72-0 | 122.17 | >99% | ~$4 - $8[2] | |
| 4,5-Dichloro-o-phenylenediamine | 5348-42-5 | 177.03 | >98% | $60 - $120 |
Note: Bulk prices are estimates and can vary significantly based on supplier, volume, and market conditions. The price for 3,4-Diaminotoluene is based on a reported price of ₹400/kg.
Table 2: Synthetic Performance Comparison in a Model Benzimidazole Synthesis
| Parameter | This compound | o-Phenylenediamine | 3,4-Diaminotoluene | 4,5-Dichloro-o-phenylenediamine |
| Typical Reaction Yield | 85-95% | 90-98% | 90-98% | 80-90% |
| Reaction Time | 1-3 hours | 0.5-2 hours | 0.5-2 hours | 2-4 hours |
| Catalyst Requirement | Often requires milder conditions; may proceed with greener catalysts. | Can be catalyzed by a wide range of acids and metals. | Similar to o-Phenylenediamine. | May require stronger catalysts or higher temperatures. |
| Purification Complexity | Moderate; potential for halogenated byproducts. | Low to moderate. | Low to moderate. | Moderate to high; potential for isomeric impurities. |
| "Green" Chemistry Profile | Use of fluorinated compounds can be a concern for environmental persistence. | Generally considered a more established and understood process. | Similar to o-Phenylenediamine. | Chlorinated aromatics are often persistent organic pollutants. |
The Strategic Advantage of Fluorination in Drug Development
The primary benefit of using this compound lies in the advantageous properties that fluorine imparts to the final molecule. It is a well-established strategy in medicinal chemistry to incorporate fluorine to improve a drug candidate's pharmacological profile.[1]
Key Benefits of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, leading to a longer half-life of the drug in the body.
-
Increased Bioavailability: Fluorine's high electronegativity can alter the pKa of nearby functional groups, potentially improving membrane permeability and absorption.
-
Improved Binding Affinity: The introduction of fluorine can lead to stronger interactions with target enzymes and receptors, increasing the potency of the drug.[1]
The following diagram illustrates a simplified signaling pathway where a fluorinated inhibitor, potentially synthesized from this compound, shows enhanced activity.
References
A Comparative Pharmacological Analysis of Novel Kinase Inhibitors: Compound A vs. Compound B
For Immediate Release
This guide presents a comprehensive comparative analysis of the pharmacological properties of two novel kinase inhibitors, designated Compound A and Compound B. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the in vitro and in vivo performance of these compounds, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the key pharmacological parameters of Compound A and Compound B, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | Compound A | Compound B |
| Target Kinase IC50 (nM) | 15 | 5 |
| Off-Target Kinase 1 Ki (nM) | 350 | 1200 |
| Off-Target Kinase 2 Ki (nM) | 800 | > 10,000 |
| Cell Viability (HepG2) IC50 (µM) | 2.5 | 10.8 |
| Plasma Protein Binding (%) | 92 | 85 |
Table 2: In Vivo Pharmacokinetic Profile in Rats (10 mg/kg Oral Dose)
| Parameter | Compound A | Compound B |
| Cmax (ng/mL) | 850 | 1250 |
| Tmax (h) | 2 | 1 |
| AUC (0-24h) (ng·h/mL) | 4200 | 6800 |
| Bioavailability (%) | 35 | 60 |
| Half-life (t½) (h) | 6 | 4.5 |
| LD50 (mg/kg) | 500 | > 2000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Materials:
-
96-well microplates
-
Test compounds (Compound A, Compound B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of Compound A and Compound B in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the test compounds in a living organism.[4][5][6][7]
Animals:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Acclimatize the rats for at least one week before the experiment, with free access to food and water.
-
Fast the rats overnight before dosing, with continued access to water.
-
Administer Compound A or Compound B orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[4]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of the compounds using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, and half-life) using non-compartmental analysis software.[6]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the pharmacological analysis of the described compounds.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: A typical drug discovery and development workflow.
Caption: Structure-Activity Relationship (SAR) analysis example.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. In vivo pharmacokinetic study [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-5-fluorobenzene-1,2-diamine: A Comprehensive Guide
For Immediate Reference: Treat 4-Chloro-5-fluorobenzene-1,2-diamine as a hazardous waste. Store in a designated, labeled, and sealed container away from incompatible materials. Arrange for disposal through a licensed hazardous waste management company.
This document provides detailed safety and logistical information for the proper disposal of this compound, a chemical intermediate common in pharmaceutical and materials science research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This substance is classified as harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling
Before handling this compound for disposal, ensure all relevant personnel are familiar with its hazards. The immediate priority is to prevent exposure and contain the material.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact; this substance is harmful upon dermal absorption. |
| Body Protection | Chemical-resistant laboratory coat or apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Necessary when handling the solid powder to avoid inhalation of dust. |
Spill Response: In the event of a spill, evacuate the immediate area and ventilate. Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. For educational and research purposes, a procedure for the chemical neutralization of small quantities is outlined below. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Experimental Protocol: Neutralization of Small Quantities via Diazotization
This protocol details the conversion of the primary aromatic amine to a less toxic phenol derivative. This procedure is intended for small quantities only (less than 1 gram) .
Materials:
-
This compound
-
Hydrochloric acid (HCl), 2M
-
Sodium nitrite (NaNO₂), solid
-
Urea
-
Sulfuric acid (H₂SO₄), 1M
-
Ice
-
Stir plate and stir bar
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Preparation: In a fume hood, place a beaker containing the accurately weighed this compound (not exceeding 1 gram) in an ice bath on a stir plate.
-
Dissolution: Slowly add a 2.5 molar equivalent of 2M hydrochloric acid to the beaker while stirring. Continue to stir until the amine salt is fully dissolved. Maintain the temperature at 0-5 °C.
-
Diazotization: While vigorously stirring and maintaining the low temperature, slowly add a 1.1 molar equivalent of solid sodium nitrite in small portions. Observe for any gas evolution (nitrous fumes). The addition should be slow enough to keep the temperature below 5 °C.
-
Quenching Excess Nitrous Acid: After the addition of sodium nitrite is complete, continue stirring for 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add small portions of urea until the test is negative.
-
Hydrolysis to Phenol: To the cold diazonium salt solution, slowly add a 1.2 molar equivalent of 1M sulfuric acid.
-
Decomposition: Remove the ice bath and allow the solution to warm to room temperature. Gentle heating (up to 50 °C) in a water bath may be required to facilitate the evolution of nitrogen gas and the formation of the corresponding phenol. This step should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization: Once gas evolution has ceased, cool the solution and neutralize it by the slow addition of a base, such as sodium carbonate, until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing the less hazardous phenol derivative, can be collected in a designated aqueous hazardous waste container for final disposal by a licensed contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
All waste containing this compound must be managed in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to ensure full compliance. This includes proper labeling of waste containers with the words "Hazardous Waste," the full chemical name, and associated hazards. Maintain a log of all disposed quantities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste.
Personal protective equipment for handling 4-Chloro-5-fluorobenzene-1,2-diamine
Essential Safety and Handling Guide for 4-Chloro-5-fluorobenzene-1,2-diamine
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation and serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][2][3] Some related compounds are suspected of causing cancer, and as a general precaution, this chemical should be handled as a potential carcinogen.[1] When heated to decomposition, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Due to these hazards, all handling of this compound must be conducted with appropriate engineering controls, such as a certified chemical fume hood, and with the mandatory use of personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to wear the appropriate protective equipment at all times to prevent exposure.[1][3]
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Wear tightly fitting safety goggles conforming to EU standard EN166 or US NIOSH standards.[4][5][6] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[7] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves.[6] For extended contact, fluoroelastomer (Viton™) gloves are recommended. For incidental or splash contact, nitrile gloves may be used but must be changed immediately upon contamination.[8] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashes or for handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[9] For major spills or emergencies, full-body protective clothing is required.[1] |
| Respiratory Protection | Fume Hood or NIOSH-Approved Respirator | All handling of this compound powder or solutions should occur within a certified chemical fume hood to minimize inhalation.[8] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter must be used.[7] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1][9] |
Operational Plan: Step-by-Step Chemical Handling
This section provides a procedural workflow for the safe handling of this compound.
Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and the certification is current. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4][5][10]
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Don the lab coat, safety goggles, and gloves before entering the handling area.
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and within easy reach to avoid reaching outside the hood.
Handling and Experimental Protocol
-
Chemical Transfer: Conduct all transfers and weighing of the solid compound within the fume hood to prevent dust inhalation.[1] Use a spatula for transfers.
-
Container Management: Keep the chemical container tightly sealed when not in use.[1][3]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
-
Laundering: Work clothes should be laundered separately from other clothing.[3] Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse.[1]
Spill and Emergency Procedures
-
Minor Spills (in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry cleanup procedures; avoid generating dust.[1][3]
-
Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Carefully sweep or vacuum the material into a labeled hazardous waste container.[1] If using a vacuum, it must be HEPA-filtered.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills (outside Fume Hood):
-
Evacuate all personnel from the affected area immediately.[1]
-
Alert your institution's emergency services or safety officer.
-
Prevent entry into the area. Increase ventilation if it is safe to do so.
-
Only personnel trained in hazardous spill response and equipped with full protective clothing and a self-contained breathing apparatus should attempt cleanup.[1]
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin and hair with running water and soap for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the person to fresh air.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste (unused chemical, contaminated absorbent materials, disposable PPE) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]
-
Liquid Waste: Any solutions containing this chemical must be collected in a separate, labeled hazardous liquid waste container. Do not discharge into drains or waterways.[1]
-
Disposal Protocol: All waste must be disposed of through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[1][3] Puncture empty containers to prevent re-use before disposal in an authorized landfill.[1]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
